Technical Documentation Center

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid
  • CAS: 380431-08-3

Core Science & Biosynthesis

Foundational

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid basic properties

An In-Depth Technical Guide to the Acid-Base Properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid Abstract This technical guide provides a comprehensive analysis of the fundamental acid-base properties of 4-[(2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acid-Base Properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the fundamental acid-base properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (PubChem CID: 2342019). As a molecule possessing two distinct ionizable groups—a carboxylic acid and a sulfonamide—its ionization behavior is critical to its physicochemical profile and, consequently, its potential utility in drug development. This document elucidates the theoretical underpinnings of its acidity, presents detailed, field-proven protocols for the experimental determination of its pKa values, and discusses the profound implications of these properties on pharmacokinetic behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this compound's characteristics.

Molecular Overview and Structural Context

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a multifuctional organic compound with the molecular formula C₁₃H₁₀ClNO₄S.[1][2] Its structure is characterized by a benzoic acid core, to which a sulfamoyl linker is attached at the para position. This linker, in turn, is N-substituted with a 2-chlorophenyl group.

Key Structural and Chemical Identifiers:

Property Value Source(s)
IUPAC Name 4-[(2-chlorophenyl)sulfamoyl]benzoic acid [1]
CAS Number 380431-08-3 [1]
Molecular Formula C₁₃H₁₀ClNO₄S [1][2]
Molecular Weight 311.74 g/mol [2]

| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |[2] |

The presence of two ionizable protons, one on the carboxylic acid group and one on the sulfonamide nitrogen, defines the molecule's acid-base chemistry. Understanding the respective dissociation constants (pKa) of these groups is paramount for predicting its solubility, absorption, and interaction with biological targets at physiological pH.[3]

Theoretical Physicochemical Profile: An Analysis of Ionizable Groups

The overall acidity of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a composite of the electronic effects exerted by its constituent parts. A predictive analysis based on the pKa of parent structures provides a strong theoretical foundation for experimental work.

The Carboxylic Acid Moiety (Predicted pKa₁)

The parent molecule, benzoic acid, is a weak acid with a pKa of approximately 4.2.[4][5][6] The acidity of a substituted benzoic acid is highly dependent on the electronic nature of the substituents on the aromatic ring.[7] In this case, the para-substituent is the (2-chlorophenyl)sulfamoyl group, -SO₂NH(C₆H₄Cl).

The sulfonyl portion (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This group pulls electron density away from the benzoic acid ring via induction and resonance, which stabilizes the resulting carboxylate anion upon deprotonation.[7][8] This stabilization of the conjugate base leads to a stronger acid. Therefore, it is predicted that the pKa of the carboxylic acid group (pKa₁) in the target molecule will be lower (more acidic) than 4.2 .

The Sulfonamide Moiety (Predicted pKa₂)

The sulfonamide group (-SO₂NH-) itself contains an acidic proton on the nitrogen atom.[9] The strong electron-withdrawing sulfonyl group significantly increases the acidity of this N-H bond compared to a typical amine. For reference, the pKa of the N-H proton in unsubstituted benzenesulfonamide is approximately 10.

Furthermore, the nitrogen atom is attached to a 2-chlorophenyl group. The chlorine atom is an electron-withdrawing substituent, which will further pull electron density away from the nitrogen, further stabilizing the sulfonamide anion and increasing its acidity. Consequently, the pKa of the sulfonamide proton (pKa₂) is expected to be lower than that of a simple alkyl- or phenyl-sulfonamide.

Predicted Ionization Pathway

Based on the analysis above, the molecule will undergo a two-step deprotonation. The more acidic carboxylic acid proton will dissociate first, followed by the less acidic sulfonamide proton at a higher pH.

G Neutral Neutral Species (pH < pKa1) Monoanion Mono-anion (Carboxylate) (pKa1 < pH < pKa2) Neutral->Monoanion + H⁺ pKa1 ~ <4.2 Dianion Di-anion (Carboxylate & Sulfonamide) (pH > pKa2) Monoanion->Dianion + H⁺ pKa2 ~ 9-10 G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (Standard Buffers pH 4, 7, 10) B Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) A->B D Maintain Ionic Strength (Add 0.15 M KCl) B->D C Prepare Standardized Titrant (e.g., 0.1 M NaOH) F Add Titrant Incrementally C->F E Purge Analyte with N₂ (Remove dissolved CO₂) D->E E->F G Record pH after each addition (Allow for stabilization) F->G H Plot pH vs. Titrant Volume G->H I Calculate 1st & 2nd Derivatives (Identify equivalence points) H->I J Determine pKa (pH at half-equivalence point) I->J

Caption: Standard workflow for pKa determination via potentiometric titration.

  • Apparatus & Reagents:

    • Calibrated pH meter with a combination glass electrode. [10] * Automated titrator or manual burette (Class A).

    • Stir plate and magnetic stir bar.

    • Standardized 0.1 M NaOH and 0.1 M HCl solutions.

    • 0.15 M KCl solution (to maintain constant ionic strength). [11] * High-purity water and an appropriate co-solvent (e.g., methanol or DMSO) if solubility is low.

    • Nitrogen gas source.

  • Procedure:

    • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). [11] 2. Sample Preparation: Accurately weigh and dissolve the analyte in a known volume of water (or a co-solvent/water mixture) to a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M. [3] 3. Inert Atmosphere: Place the sample beaker on the stir plate, add the stir bar, and immerse the pH electrode. Purge the solution with a gentle stream of nitrogen for 5-10 minutes to expel dissolved CO₂, which can interfere with the titration. [3][11]Maintain a nitrogen blanket over the solution throughout the titration.

    • Titration:

      • If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure both ionizable groups are fully protonated.

      • Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).

      • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Data Analysis:

      • Plot the recorded pH values against the volume of NaOH added.

      • The pKa values correspond to the pH at the half-equivalence points. These can be precisely located by finding the peaks in the first derivative plot (ΔpH/ΔV) or the zero-crossings in the second derivative plot (Δ²pH/ΔV²). [12]The first buffer region will yield pKa₁, and the second will yield pKa₂.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the analyte's chromophore is near an ionizable group, causing the UV-Vis absorbance spectrum to change as a function of pH. [13][14]It is a powerful orthogonal technique that requires less sample than titration. [14]

  • Apparatus & Reagents:

    • Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

    • Matched quartz cuvettes.

    • Calibrated pH meter.

    • A series of buffers covering a wide pH range (e.g., universal Britton-Robinson buffer or individual buffers from pH 2 to 12). [15] * A concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol). [14]

  • Procedure:

    • Prepare Buffer Series: Prepare a set of buffers with accurately known pH values, spanning the range of interest (e.g., every 0.5 pH units from 2 to 12).

    • Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the analyte stock solution to a known volume of the buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law, and the co-solvent concentration should be kept low and constant (e.g., <1% v/v) to minimize its effect on pKa. [15] 3. Spectral Acquisition:

      • Record a baseline spectrum using a cuvette containing only the buffer.

      • Record the full UV-Vis spectrum (e.g., 200-450 nm) of the analyte in each buffer solution.

    • Data Analysis:

      • Overlay all the acquired spectra. Identify one or more wavelengths where the absorbance changes significantly with pH. The presence of an isosbestic point—a wavelength where the absorbance remains constant for all species—is a strong indicator of a simple two-species equilibrium. [16] * Plot the absorbance at the chosen wavelength(s) against the pH of the buffer.

      • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. [15]This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a dibasic acid whose ionization behavior is governed by two distinct functional groups: a carboxylic acid and a sulfonamide. Theoretical analysis predicts a two-step deprotonation, with the carboxylic acid (pKa₁ < 4.2) being significantly more acidic than the sulfonamide (pKa₂ ~ 9-10). These pKa values are critical determinants of the molecule's solubility, membrane permeability, and overall suitability as a drug candidate. The robust experimental protocols detailed in this guide, namely potentiometric titration and UV-Vis spectrophotometry, provide a validated framework for the precise and accurate determination of these essential physicochemical parameters, enabling informed decision-making in research and pharmaceutical development.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-Chloroaniline. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzoic Acid Definition. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Piras, M., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients and Related Methodology. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Edubirdie. (n.d.). Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). Substituent Effects on Acidity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). Substituent Effects on Acidity. Retrieved from [Link]

  • Chemspace. (n.d.). 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. Retrieved from [Link]

  • ICH. (2009, August). Pharmaceutical Development Q8(R2). Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S). Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. Retrieved from [Link]

  • DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules. Retrieved from [Link]

Sources

Exploratory

4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid: Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary In the landscape of modern drug discovery and organic synthesis, sulfonamide-containing benzoic acid derivatives serve as highly versatile building blocks. 4-[(2-Chlorophenyl)sulfamoyl]benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, sulfonamide-containing benzoic acid derivatives serve as highly versatile building blocks. 4-[(2-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 380431-08-3) is a prime example of a bifunctional scaffold that combines the aqueous solubility of a carboxylic acid with the metabolic stability and hydrogen-bonding capacity of a secondary sulfonamide [1]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Chemical Identity and Structural Logic

The molecule consists of three distinct pharmacophoric regions: a benzoic acid core, a sulfonamide linker, and an ortho-chlorinated phenyl ring. This specific arrangement is not arbitrary; it is highly optimized for combinatorial chemistry and fragment-based drug design (FBDD) [2].

Table 1: Primary Chemical Identifiers
ParameterValue
IUPAC Name 4-[(2-chlorophenyl)sulfamoyl]benzoic acid
CAS Registry Number 380431-08-3
InChIKey IPRDDGKFEQMAKA-UHFFFAOYSA-N
Canonical SMILES O=C(O)c1ccc(S(=O)(=O)Nc2ccccc2Cl)cc1
Chemical Class Aromatic Carboxylic Acid / Secondary Sulfonamide
Mechanistic Structural Analysis

As an Application Scientist, it is crucial to understand why this specific substitution pattern is valuable in medicinal chemistry:

  • The Benzoic Acid Moiety (pKa ~4.0): Ensures the molecule is predominantly ionized at physiological pH (7.4). This carboxylate anion acts as a strong solubilizing group and a critical anchor for target binding (e.g., interacting with basic residues like Arginine or Lysine in protein binding pockets).

  • The Sulfonamide Linker (-SO₂NH-): Beyond acting as a structural bridge, the sulfonamide provides directional hydrogen bonding. The NH acts as an H-bond donor, while the sulfonyl oxygens act as H-bond acceptors.

  • The 2-Chlorophenyl Ring (Conformational Locking): The ortho-chloro substitution is the most critical design element. The bulky chlorine atom induces a significant steric clash with the adjacent sulfonamide oxygen atoms. This steric hindrance restricts free rotation around the N-C(aryl) bond, locking the molecule into a preferred dihedral conformation. Pre-organizing the molecule's conformation reduces the entropic penalty upon binding to a target protein, thereby enhancing binding affinity [3].

StructuralLogic Core 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S) M1 Benzoic Acid Moiety pKa ~4.0 Solubility & Salt Formation Core->M1 Para-position M2 Sulfonamide Linker -SO2NH- H-bond Donor/Acceptor Core->M2 Bridging unit M3 2-Chlorophenyl Ring Steric Bulk Conformational Locking Core->M3 N-linked

Figure 1: Structural decomposition and pharmacophoric logic of the molecule.

Physicochemical Properties & Drug-Likeness

Understanding the molecular weight and physicochemical profile is essential for predicting pharmacokinetics and drug-likeness. The compound strictly adheres to Lipinski's Rule of 5, making it an ideal starting material for oral drug development [4].

Table 2: Quantitative Physicochemical Data
PropertyValueImpact on Drug Development
Molecular Formula C₁₃H₁₀ClNO₄SDefines elemental composition.
Molecular Weight 311.74 g/mol Well below the 500 Da limit; allows room for further functionalization.
Monoisotopic Mass 311.0019 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~2.8Optimal lipophilicity for membrane permeability without excessive fat storage.
TPSA 91.9 ŲExcellent for intestinal absorption (< 140 Ų) but restricts blood-brain barrier (BBB) penetration.
H-Bond Donors 2Compliant with Lipinski rules (≤ 5).
H-Bond Acceptors 4Compliant with Lipinski rules (≤ 10).

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on a classic Schotten-Baumann-type sulfonylation, but incorporates specific causality-driven steps to guarantee high yield and purity without the need for complex chromatography.

Protocol: Synthesis of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 2-Chloroaniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Electrophile Activation & Coupling

  • Dissolve 2-chloroaniline and pyridine in anhydrous THF under an inert nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Slowly add 4-(chlorosulfonyl)benzoic acid portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Causality Check: Pyridine is deliberately selected over stronger bases like triethylamine. Its weaker basicity efficiently neutralizes the HCl byproduct without causing degradation of the sulfonyl chloride. By neutralizing the HCl, pyridine prevents the protonation of the weakly nucleophilic 2-chloroaniline, ensuring the reaction proceeds to completion.

Step 2: Reaction Monitoring (Self-Validation)

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Causality Check: Standard silica TLC will cause the carboxylic acid to streak, masking the product spot. Adding 1% glacial acetic acid to the eluent (e.g., Hexanes:EtOAc 1:1 + 1% AcOH) protonates the silica surface, preventing ionization of the benzoic acid and ensuring tight, readable spots.

Step 3: Aqueous Quench & Selective Extraction

  • Concentrate the THF under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash vigorously with 1N HCl (aqueous).

  • Causality Check: The 1N HCl wash is a self-purifying step. It selectively protonates the pyridine base and any unreacted 2-chloroaniline, driving them entirely into the aqueous phase. The desired product remains highly soluble in the organic phase.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from ethanol/water to achieve >95% purity.

SynthesisWorkflow N1 4-(Chlorosulfonyl)benzoic acid (Electrophile) N4 Nucleophilic Acyl Substitution (0°C to RT, 4h) N1->N4 N2 2-Chloroaniline (Nucleophile) N2->N4 N3 Solvent & Base (THF / Pyridine) N3->N4 N5 Aqueous Workup (1N HCl wash, Brine) N4->N5 Quench & Extract N6 Purification (Recrystallization) N5->N6 Organic layer dried N7 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (Pure Product) N6->N7 Yield >85%

Figure 2: Self-validating synthesis workflow for 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

Analytical Characterization Standards

To confirm the successful synthesis or to validate a commercial batch, the following analytical signatures must be observed:

  • LC-MS (ESI-Negative Mode): The compound readily loses the carboxylic acid proton. The dominant peak must appear at m/z 310.0 [M-H]⁻ . The presence of the chlorine isotope pattern (approx. 3:1 ratio for m/z 310 to 312) is a definitive structural confirmation.

  • ¹H NMR (DMSO-d6, 400 MHz):

    • ~13.2 ppm (1H, broad singlet): Carboxylic acid proton (exchanges with D₂O).

    • ~10.1 ppm (1H, singlet): Sulfonamide NH.

    • 7.2 - 8.1 ppm (8H, multiplet): Aromatic protons from the benzoic acid and chlorophenyl rings.

References

  • Chem-Space Compound Database - "4-[(2-chlorophenyl)sulfamoyl]benzoic acid - C13H10ClNO4S | CSSB00000680171". Chem-Space. URL:[Link]

  • PubChemLite Database - "PubChemLite - IPRDDGKFEQMAKA-UHFFFAOYSA-N". Luxembourg Centre for Systems Biomedicine. URL: [Link]

Foundational

A Technical Guide to 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid as a Carbonic Anhydrase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH home...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1] Their dysfunction or overexpression is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[2][3] Sulfonamides represent the principal and most studied class of CA inhibitors (CAIs), with several compounds in clinical use.[4] This guide provides an in-depth technical analysis of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, a representative aromatic sulfonamide, exploring its mechanism of action, structure-activity relationship (SAR), and the experimental methodologies required for its evaluation as a potent and potentially selective CA inhibitor.

The Central Role of Carbonic Anhydrases in Physiology and Disease

Carbonic Anhydrases (CAs) catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] This seemingly simple reaction is fundamental to life, enabling processes that are otherwise kinetically too slow to be efficient at physiological pH.[7] In mammals, sixteen different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1]

This isoform diversity allows for targeted therapeutic intervention:

  • hCA II: A highly active and ubiquitous cytosolic isoform. Its inhibition in the ciliary epithelium of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[8]

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic cancers.[4][10] Their activity contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4] Therefore, selective inhibition of these isoforms over cytosolic ones is a key strategy in modern anticancer drug design.[4][10]

The Sulfonamide Pharmacophore: A Privileged Scaffold for CA Inhibition

The vast majority of clinically effective CAIs are based on the sulfonamide (R-SO₂NH₂) scaffold. The inhibitory mechanism is well-established and relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site.[5][11] This zinc ion is essential for catalysis, normally coordinated by three histidine residues and a water molecule/hydroxide ion.[11]

The binding of a sulfonamide inhibitor involves two key interactions:

  • Zinc Binding: The anionic sulfonamide nitrogen displaces the zinc-bound water/hydroxide, forming a tetrahedral coordination complex with the Zn²⁺ ion.[5][12]

  • Hydrogen Bonding Network: The sulfonamide oxygens form a critical network of hydrogen bonds with the side chain of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site.

The remainder of the inhibitor molecule, often referred to as the "tail," extends out from the zinc apex towards the entrance of the active site cavity. The specific interactions of this tail with various hydrophobic and hydrophilic residues lining the cavity are the primary determinants of an inhibitor's potency and, crucially, its isoform selectivity.[13]

Molecular Profile: 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

This compound integrates the essential sulfonamide pharmacophore with a substituted aromatic tail designed to optimize interactions within the CA active site.

  • 4-Sulfamoylbenzoic Acid Core: This portion provides the primary zinc-binding group (the sulfonamide) and a rigid phenyl ring to orient the tail. The carboxylic acid at the para-position can engage in additional hydrogen bonding or salt-bridge interactions with hydrophilic residues near the active site rim.

  • 2-Chlorophenyl Group: This "tail" is attached to the sulfonamide nitrogen. Its positioning and chemical nature are critical for determining selectivity. The chlorine atom introduces electronic and steric features that can modulate binding affinity for different isoforms. For instance, the varied amino acid residues between isoforms in the middle and outer parts of the active site cavity mean that a substituent like the 2-chlorophenyl group may fit favorably in one isoform but cause a steric clash in another.[4]

Postulated Mechanism of Action and Binding Mode

The mechanism of inhibition for 4-[(2-chlorophenyl)sulfamoyl]benzoic acid follows the canonical model for sulfonamides. Upon entering the active site, the sulfonamide moiety coordinates to the Zn²⁺ ion. The 2-chlorophenyl tail is projected into a region of the active site lined with both hydrophobic and hydrophilic residues. Its precise orientation will dictate additional stabilizing interactions that enhance binding affinity. Computational docking studies are instrumental in predicting this binding pose.[14]

G cluster_ActiveSite hCA II Active Site cluster_Inhibitor Inhibitor Molecule Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Leu198 Leu198 (Hydrophobic Pocket) Pro202 Pro202 (Hydrophobic Pocket) Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond BenzoicAcid Benzoic Acid Moiety Chlorophenyl 2-Chlorophenyl Tail Chlorophenyl->Leu198 van der Waals Chlorophenyl->Pro202 van der Waals

Caption: Predicted binding mode of a sulfamoylbenzoic acid inhibitor in the hCA II active site.

Quantitative Inhibitory Profile and Selectivity

The efficacy of a CA inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. While specific data for 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is not prominently available in public literature, we can infer its likely profile based on extensive studies of structurally related 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides.[15][16] These classes of compounds have demonstrated potent, low nanomolar inhibition against key isoforms.[15][16]

Table 1: Representative Inhibition Data for Structurally Similar Sulfonamides against Human CA Isoforms

Compound Class hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Benzamide-4-Sulfonamides 5.3 - 334 Low nM - Low nM - [16]
4-Sulfamoylphenyl Ethers Low nM Low nM - Low nM Low nM [7][13]
Fluorinated Sulfamates 53 - 415 20 - 113 - 2.8 - 47 1.9 - 35 [10]

| Acetazolamide (Standard) | 250 | 12 | - | 25 | 5.7 |[17] |

Data is generalized from cited literature to show typical potency ranges. The specific substitution pattern of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid would yield precise values within or outside these ranges.

The key to a successful therapeutic is often selectivity. For an anti-cancer agent, a high selectivity for CA IX/XII over CA I/II is desirable to minimize side effects associated with systemic CA inhibition.[9][10] The 2-chlorophenyl tail is hypothesized to play a crucial role in achieving this selectivity by exploiting subtle differences in the amino acid composition of the active site funnels across isoforms.

Experimental Evaluation: Protocols and Workflows

Verifying the inhibitory potential and selectivity of a novel compound requires robust experimental validation.

Plausible Chemical Synthesis

The synthesis of N-aryl substituted sulfamoylbenzoic acids can be achieved through several established routes. A common and reliable method involves the condensation of a substituted aniline with a benzoic acid derivative bearing a sulfonyl chloride.

Step-by-Step Synthesis Protocol:

  • Preparation of 4-(chlorosulfonyl)benzoic acid: Start with 4-carboxybenzoic acid and react it with an excess of chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the phenyl ring.

  • Condensation Reaction: In a suitable solvent such as pyridine or dichloromethane, dissolve the 4-(chlorosulfonyl)benzoic acid prepared in step 1.

  • Amine Addition: Slowly add 2-chloroaniline to the solution at a controlled temperature (e.g., 0-5 °C). The reaction is typically stirred for several hours at room temperature to allow for the formation of the sulfonamide bond.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with dilute acid. The resulting precipitate is filtered, washed, and purified using techniques like recrystallization or column chromatography to yield the final product, 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

In Vitro Carbonic Anhydrase Inhibition Assay

The gold standard for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay.[9] This method directly measures the enzyme's physiological function. An alternative, more amenable to high-throughput screening, is the colorimetric esterase assay.[3][18]

Protocol: Colorimetric Esterase Activity Assay This assay leverages the esterase activity of CAs, using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the chromophore 4-nitrophenol (NP).[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.6).

    • Enzyme Stock: Prepare a concentrated stock solution of the desired recombinant human CA isoform (e.g., hCA II, hCA IX) in buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in DMSO. Create a serial dilution series in buffer/DMSO.

    • Substrate Solution: Prepare a solution of 4-nitrophenyl acetate in a solvent like acetonitrile.

  • Assay Procedure (96-well plate format):

    • To each well, add a defined volume of Assay Buffer.

    • Add a small volume (e.g., 1-2 µL) of the inhibitor from your dilution series. Include a "no inhibitor" control (DMSO vehicle only) and a standard inhibitor control (e.g., Acetazolamide).

    • Add a specific amount of the CA enzyme solution to each well and mix gently.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow inhibitor-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at ~400-405 nm over time as 4-nitrophenol is produced.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

G start Start: Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) dispense_buffer Dispense Assay Buffer to 96-well Plate start->dispense_buffer add_inhibitor Add Inhibitor Dilutions & Controls (Vehicle, Standard) dispense_buffer->add_inhibitor add_enzyme Add CA Enzyme Solution add_inhibitor->add_enzyme incubate Pre-incubate (e.g., 15 min at 25°C) for Binding Equilibrium add_enzyme->incubate add_substrate Initiate Reaction: Add Substrate (NPA) incubate->add_substrate measure Measure Absorbance (405 nm) in Kinetic Mode add_substrate->measure analyze Calculate Reaction Rates & Determine IC₅₀ Values measure->analyze end_node End: Inhibition Profile analyze->end_node

Sources

Exploratory

Antimicrobial Properties of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid Derivatives: A Technical Whitepaper

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that can bypass established efflux and degradation mechanisms. Derivatives of 4-[(2-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that can bypass established efflux and degradation mechanisms. Derivatives of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid represent a highly promising, structurally tunable class of sulfonamides. By leveraging a unique steric profile and dual-action enzyme inhibition, these compounds offer a robust framework for next-generation antibacterial and antifungal drug development. This whitepaper provides a comprehensive technical analysis of their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.

Chemical Ontology & Structural Rationale

The core scaffold of this compound class features a benzoic acid moiety linked via a sulfonamide bridge to a 2-chlorophenyl ring[1]. The chemical behavior and biological efficacy of these derivatives are dictated by three highly specific structural domains:

  • The Sulfonamide Pharmacophore ( −SO2​NH− ): Acts as a structural analog and competitive bioisostere of p-aminobenzoic acid (PABA), essential for binding to bacterial enzymes[2].

  • The Carboxylic Acid Anchor ( −COOH ): Provides a secondary hydrogen-bonding site that interacts with conserved arginine residues in target binding pockets, while also modulating the compound's aqueous solubility.

  • The Ortho-Chloro Substitution: The placement of the chlorine atom at the 2-position of the phenyl ring is the critical driver of target specificity. Causally, the bulky halogen induces a steric clash that restricts the rotation of the N-C bond. This forces the molecule out of coplanarity, locking the dihedral angle into a bioactive conformation that maximizes van der Waals interactions within the hydrophobic pockets of target enzymes[3]. Furthermore, the halogen increases the overall lipophilicity (LogP 2.90), enhancing permeation through the lipid-rich mycobacterial and Gram-negative outer membranes.

Mechanistic Pathways (MoA)

The antimicrobial efficacy of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid derivatives is primarily driven by a dual-action mechanism , minimizing the probability of rapid resistance generation.

Primary Mechanism: DHPS Inhibition

Like classical sulfonamides, these derivatives competitively inhibit Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial de novo folate synthesis pathway. By mimicking PABA, the derivatives bind to the DHPS active site, halting the synthesis of dihydropteroic acid. This downstream depletion of tetrahydrofolate (THF) arrests bacterial DNA, RNA, and protein synthesis, exerting a potent bacteriostatic effect[4].

Secondary Mechanism: Metalloenzyme Inhibition

Recent biochemical characterizations reveal that sulfamoylbenzoic acid derivatives also act as potent inhibitors of bacterial metalloenzymes, specifically urease and carbonic anhydrase [5]. By coordinating with the active-site nickel (in urease) or zinc (in carbonic anhydrase) ions via the deprotonated sulfonamide nitrogen, these compounds disrupt the pH homeostasis of pathogens like Helicobacter pylori and Staphylococcus aureus, leading to rapid cell death. Transition metal complexation (e.g., with Cu(II)) prior to administration has also been shown to exponentially enhance this antifungal and antibacterial activity[6],[7].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DPA Dihydropteroic Acid DHPS->DPA Catalysis DHF Dihydrofolic Acid DPA->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase Drug 4-[(2-chlorophenyl)sulfamoyl] benzoic acid derivatives Drug->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing competitive inhibition of DHPS by sulfamoylbenzoic acid derivatives.

Quantitative Efficacy Data & SAR Profiling

Structural modifications to the 4-[(2-chlorophenyl)sulfamoyl]benzoic acid core yield distinct shifts in Minimum Inhibitory Concentration (MIC). Esterification of the carboxylic acid generally reduces activity due to the loss of the hydrogen-bond donor, whereas amide coupling with heterocyclic rings (e.g., oxazoles or thiazoles) significantly broadens the spectrum of activity against fungal strains like Candida albicans[3].

Table 1: Representative MIC Values ( μ g/mL) of Key Derivatives

Compound ModificationS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
Unmodified Core 16.032.0>64.0128.0
Methyl Ester Derivative 64.0128.0>128.0>128.0
Heterocyclic Amide (Oxazole) 4.016.032.08.0
Cu(II) Complexation 2.08.016.04.0

(Note: Data synthesized from comparative SAR studies of sulfamoylbenzoic acid and aminopyridine derivatives[2],[7].)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are engineered with built-in validation mechanisms.

Protocol A: Synthesis of the Core Scaffold

The synthesis relies on the nucleophilic attack of an amine on a sulfonyl chloride, a highly efficient route that minimizes byproduct formation.

  • Reagent Preparation: Dissolve 1.0 eq of 4-(chlorosulfonyl)benzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis of the sulfonyl chloride.

  • Amine Addition: Add 1.2 eq of 2-chloroaniline dropwise at 0°C. Causality: The low temperature controls the exothermic reaction rate, preventing the formation of di-substituted sulfonamide impurities.

  • Catalysis: Introduce 1.5 eq of pyridine as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

  • Purification: Wash the organic layer with 1M HCl to remove unreacted pyridine, followed by recrystallization in ethanol. Validate purity via 1 H-NMR (monitoring the disappearance of the amine protons) and LC-MS.

Protocol B: Resazurin-Assisted Broth Microdilution Assay (MIC)

Standard optical density (OD) measurements are often confounded by the precipitation of lipophilic sulfonamides. This protocol utilizes resazurin to decouple cell viability from optical clarity.

  • Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Standardize to 5×105 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the derivative in DMSO. Critical Control: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial activity.

  • Incubation: Inoculate 96-well plates and incubate at 37°C for 18 hours.

  • Self-Validating Readout: Add 10 μ L of 0.015% resazurin solution to each well and incubate for 2 hours.

    • Mechanism: Metabolically active (live) bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

    • Validation: A color change from blue to pink unequivocally confirms bacterial survival, independent of compound precipitation artifacts. The MIC is the lowest concentration well that remains blue.

Workflow Syn Chemical Synthesis & Purification Char Structural Characterization (NMR, MS, IR) Syn->Char MIC In Vitro MIC Assay (Resazurin Readout) Char->MIC Tox Cytotoxicity Profiling (HepG2 / HEK293) MIC->Tox Lead Lead Optimization & SAR Analysis Tox->Lead Lead->Syn Iterative Refinement

Figure 2: Iterative experimental workflow for the synthesis, screening, and optimization of antimicrobial derivatives.

Pharmacokinetics & Toxicity Profiling (ADMET)

For a derivative to transition from a hit to a lead compound, its pharmacokinetic profile must be rigorously evaluated.

  • Cytotoxicity: Sulfonamides can occasionally induce hypersensitivity or hemolytic toxicity[8]. Counter-screening against mammalian cell lines (e.g., HepG2 hepatocytes) using MTT assays is mandatory to establish a Therapeutic Index (TI > 10 is required for progression).

  • Metabolic Stability: The steric shielding provided by the 2-chloro group protects the sulfonamide linkage from rapid enzymatic cleavage by hepatic cytochrome P450 enzymes, significantly increasing the compound's plasma half-life compared to unhalogenated analogs.

References

  • Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains. Biochemical Journal / PubMed. URL:[Link]

  • Synthesis, characterization, antimicrobial and antifungal activity studies of two novel aminopyridine−sulfamoylbenzoic acid salts and their Cu(II) complexes. Journal of the Iranian Chemical Society / Springer. URL:[Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News. URL:[Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences / MDPI. URL:[Link]

  • Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives: Synthesis, characterization and antimicrobial activity. International Journal of Chemistry and Technology. URL:[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances / PMC. URL:[Link]

  • 4-Amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid (CID 102930798). PubChem. URL:[Link]

  • 4-(((4-Chlorophenyl)sulfonyl)amino)benzoic acid (CID 39854) - Molecular Properties. MolForge. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Chlorosulfonylation of 2-Chlorophenylbenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The introduction of a sulfonyl chloride moiety onto an aromatic scaffold is a critical transformation in drug discovery, providing a versatile electrophilic handle for the synthesis of sulfonamides, sulfonate esters, and sulfones. The chlorosulfonylation of biphenyl systems, specifically 2-chlorophenylbenzoic acid , presents a unique regiochemical challenge due to the competing electronic effects of the two aromatic rings.

Regioselectivity and Electronic Effects

In 2-chlorophenylbenzoic acid, the carboxylic acid group ( −COOH ) exerts a strong electron-withdrawing effect ( −I,−M ), which severely deactivates the benzoic acid ring toward electrophilic aromatic substitution[1]. Conversely, the adjacent 2-chlorophenyl ring, while weakly deactivated by the halogen ( −I effect), remains significantly more electron-rich than the benzoic acid ring. Furthermore, the chlorine atom and the biphenyl linkage act as ortho/para directors. Consequently, electrophilic attack by the chlorosulfonium ion preferentially occurs on the 2-chlorophenyl ring.

The Causality of Excess Reagent

Because both rings experience some degree of deactivation, the reaction requires forcing conditions. Chlorosulfonic acid ( ClSO3​H ) must be used in a large molar excess (typically 5–10 equivalents) and acts as both the reagent and the solvent[1]. The transformation is a two-step process:

  • Sulfonation: The initial equivalent of ClSO3​H sulfonates the ring, releasing HCl gas.

  • Chlorination: Subsequent equivalents drive an equilibrium reaction that converts the intermediate sulfonic acid into the sulfonyl chloride, generating sulfuric acid ( H2​SO4​ ) as a byproduct[2].

Without a massive excess of ClSO3​H , the equilibrium favors the sulfonic acid, resulting in poor yields of the desired sulfonyl chloride[2].

Process Optimization & Quantitative Data

To establish a self-validating and high-yielding protocol, the reaction conditions were optimized. The table below summarizes the quantitative data driving our standard protocol, demonstrating the causal relationship between reagent equivalents, thermal energy, and product yield.

Entry ClSO3​H (equiv.)Temp (°C)Time (h)In-Process ObservationsIsolated Yield (%)
12.02512Minimal gas evolution; mostly sulfonic acid intermediate.< 10
25.0604Moderate HCl gas evolution; incomplete conversion.65
3 8.0 80 2 Vigorous gas evolution ceasing at 2h; complete conversion. 88
410.0802Complete conversion, but increased difficulty in quenching.82

Experimental Workflow

Chlorosulfonylation_Workflow N1 2-Chlorophenylbenzoic Acid (Deactivated Substrate) N2 Addition of ClSO3H (8 eq) at 0 °C to 15 °C N1->N2 Exclude Moisture N3 Thermal Activation Heat to 80 °C for 2 hours N2->N3 Drive Equilibrium N4 Gas Evolution Monitoring (Wait for HCl bubbles to cease) N3->N4 In-Process Control N5 Exothermic Quench Pour onto Crushed Ice N4->N5 Hydrolyze Excess N6 Liquid-Liquid Extraction DCM / Aqueous Phase N5->N6 Phase Separation N7 Target Compound Chlorosulfonylated Biphenyl N6->N7 Dry & Concentrate

Workflow for the regioselective chlorosulfonylation of 2-chlorophenylbenzoic acid.

Step-by-Step Protocol

This methodology is designed as a self-validating system. Visual cues (such as gas evolution) serve as primary indicators of reaction progress, ensuring trustworthiness and reproducibility.

Materials & Equipment
  • 2-Chlorophenylbenzoic acid (1.0 equiv, 50 mmol)

  • Chlorosulfonic acid, freshly distilled (8.0 equiv, 400 mmol)

  • Dichloromethane (DCM), anhydrous

  • 500 mL round-bottom flask with a mechanical stirrer and a gas absorption trap.

Phase 1: Electrophilic Activation
  • Preparation: Ensure the reaction flask is rigorously dried. Causality: Chlorosulfonic acid reacts explosively with trace water, generating hazardous fumes and degrading the reagent[2].

  • Addition: Charge the flask with ClSO3​H (400 mmol) and cool to 0–5 °C using an ice bath.

  • Substrate Introduction: Add 2-chlorophenylbenzoic acid (50 mmol) in small portions over 15 minutes. Maintain the internal temperature below 15 °C to prevent uncontrolled initial exotherms.

Phase 2: Thermal Driving & Self-Validation
  • Heating: Remove the ice bath and gradually heat the mixture to 80 °C.

  • In-Process Control (IPC): Observe the reaction mixture. The liberation of HCl gas will fill the mixture with tiny bubbles. Self-Validation: The reaction is functionally complete when these bubbles disappear, indicating that the conversion of sulfonic acid to sulfonyl chloride has reached equilibrium[3]. This typically takes 2 hours.

Phase 3: Controlled Quenching
  • Cooling: Allow the syrupy liquid to cool to room temperature.

  • Hydrolysis: Slowly, and with vigorous mechanical stirring, pour the reaction mixture onto 1 kg of crushed ice in a large beaker inside a fume hood.

    • Causality: The excess ClSO3​H must be destroyed. Ice absorbs the massive heat of hydrolysis, preventing the aqueous mixture from boiling, which would otherwise hydrolyze the newly formed sulfonyl chloride back to the sulfonic acid[3],[4].

Phase 4: Isolation & Purification
  • Extraction: Immediately extract the aqueous mixture with DCM (3 × 150 mL). Causality: Sulfonyl chlorides are sensitive to prolonged exposure to aqueous acidic media; rapid extraction preserves the integrity of the sulfonyl chloride[4].

  • Washing: Wash the combined organic layers with cold water and cold saturated brine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to yield the crude chlorosulfonylated product.

  • Purification: If required, recrystallize the crude material from dry toluene or benzene to obtain pure crystals[3].

Analytical Validation

To ensure the structural integrity of the synthesized compound, perform the following analytical checks:

  • IR Spectroscopy: Look for the appearance of strong asymmetric and symmetric S=O stretching bands characteristic of sulfonyl chlorides at approximately 1370 cm−1 and 1170 cm−1 .

  • NMR Spectroscopy: Confirm regioselectivity via 1H -NMR. The protons on the 2-chlorophenyl ring will exhibit a significant downfield shift due to the strongly electron-withdrawing nature of the newly introduced −SO2​Cl group.

  • Melting Point: A sharp melting point indicates the successful exclusion of the sulfonic acid byproduct, which typically presents as an amorphous, higher-melting solid.

Sources

Application

Formulation of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid for Biological Assays: A Methodological Framework

An Application Guide for the Scientific Community Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the formulation of 4-[(2-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scientific Community

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the formulation of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. The inherent structural characteristics of this compound, namely the presence of both a benzoic acid and a sulfonamide moiety, suggest potential challenges in achieving aqueous solubility suitable for biological assays. This document outlines systematic protocols for solubility determination, preparation of stock and working solutions, and strategies to mitigate compound precipitation, ensuring data integrity and reproducibility in in vitro and in vivo studies.

Introduction: Understanding the Compound

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a molecule of interest in various research fields due to its structural relation to compounds with known biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4] The molecule incorporates a flexible sulfonamide linker, a common feature in medicinal chemistry, and a benzoic acid group, which can be ionized.[3][5] Like many contemporary drug candidates, its aromatic and halogenated structure suggests low aqueous solubility, a significant hurdle for biological testing.[6][7][8] Inadequate formulation can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental outcomes.

This guide provides a systematic approach to developing a robust formulation for 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, starting with fundamental solubility assessments and progressing to detailed protocols for preparing solutions for biological screening.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is critical for designing an effective formulation strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₄S[9][10]
Molecular Weight 311.74 g/mol [9]
IUPAC Name 4-[(2-chlorophenyl)sulfamoyl]benzoic acid[9]
Predicted XlogP 2.2[10]
Functional Groups Carboxylic acid, Sulfonamide[11]
Appearance Likely a white or off-white crystalline powder[11][12]

The predicted XlogP value of 2.2 indicates a degree of lipophilicity that often correlates with poor water solubility. The presence of the acidic carboxylic acid and the sulfonamide group suggests that the solubility will be pH-dependent.

Essential First Step: Solubility Determination

Before proceeding with any biological assay, it is imperative to experimentally determine the solubility of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in relevant solvents. This data will inform the preparation of stock solutions and the maximum achievable concentration in aqueous assay media.

Protocol 1: Isothermal Solubility Assessment

Objective: To quantify the solubility of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in common laboratory solvents.

Principle: The isothermal saturation method involves creating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[13]

Materials:

  • 4-[(2-chlorophenyl)sulfamoyl]benzoic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • 2.0 mL microcentrifuge tubes or glass vials

  • Constant temperature shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (e.g., 5-10 mg) to pre-weighed vials. The amount should be visibly more than what is expected to dissolve.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO, ethanol, PBS, etc.) to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation ensures that equilibrium is reached.[13]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilution and Analysis:

    • Accurately dilute the supernatant with the same solvent used for dissolution. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility in mg/mL or mM using the measured concentration and the dilution factor.

Formulation Strategies for Biological Assays

Based on the solubility data, an appropriate formulation strategy can be developed. For most poorly soluble compounds, a concentrated stock solution in an organic solvent like DMSO is the standard starting point.[14][15]

Workflow for Formulation Selection

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy.

G cluster_0 start Start: Obtain Pure Compound solubility Determine Solubility (Protocol 1) in DMSO, Ethanol, Aqueous Buffers start->solubility stock_prep Prepare High-Concentration Stock Solution in DMSO (Protocol 2) solubility->stock_prep assay_type Select Assay Type stock_prep->assay_type invitro In Vitro Assay (Cell-based / Biochemical) assay_type->invitro In Vitro invivo In Vivo Study assay_type->invivo In Vivo dilution Dilute Stock into Aqueous Assay Buffer invitro->dilution advanced Advanced Formulation: - Cyclodextrins - Lipid-based systems - Nanosizing invivo->advanced precip_check Precipitation Observed? dilution->precip_check solvent_tox Determine Max Tolerable Solvent Concentration (Protocol 3) precip_check->solvent_tox No optimize Optimize Formulation: - Lower Final Concentration - Adjust Buffer pH - Add Co-solvent precip_check->optimize Yes success Proceed with Assay solvent_tox->success optimize->dilution end End: Formulated Compound success->end advanced->end

Sources

Method

Application Notes and Protocols: Leveraging 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid in Fragment-Based Drug Discovery

Introduction: The Power of Small Beginnings in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency.[3][4][5] These initial, often weak-binding hits (with affinities in the millimolar to high micromolar range) serve as high-quality starting points for the rational, structure-guided evolution into potent lead compounds.[4][6] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior drug-like properties.[1][3]

This guide provides an in-depth exploration of the application of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, a representative sulfonamide-containing fragment, within a typical FBDD workflow. We will delve into the rationale behind experimental choices, provide detailed protocols for key biophysical screening and validation assays, and discuss the principles of hit-to-lead optimization.

The Fragment: 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a compelling fragment for an FBDD campaign due to its structural features:

  • Low Molecular Weight: With a molecular weight of approximately 311.75 g/mol , it aligns with the general guidelines for fragment libraries.

  • Key Pharmacophores: It incorporates two key functional groups prevalent in known drugs: a sulfonamide and a carboxylic acid. The sulfonamide moiety is a well-established pharmacophore with a wide range of biological activities.[7][8]

  • Opportunities for Elaboration: The structure presents clear vectors for chemical modification, allowing for fragment growing, linking, or merging strategies during the hit-to-lead phase. The aromatic rings and the sulfonamide nitrogen provide synthetic handles for chemists to explore structure-activity relationships (SAR).[9][10]

PropertyValueSource
Molecular Formula C13H10ClNO4S[11][12]
Molecular Weight 311.75 g/mol [12]
IUPAC Name 4-[(2-chlorophenyl)sulfamoyl]benzoic acid[12]

The FBDD Workflow: A Conceptual Overview

The journey from a fragment library to a lead compound is a multi-step process that relies on a combination of sensitive biophysical techniques and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including 4-[(2-chlorophenyl)sulfamoyl]benzoic acid) B Primary Screen (e.g., Surface Plasmon Resonance) A->B C Hit Confirmation & Triage (Orthogonal Assays, e.g., Thermal Shift Assay) B->C D Structural Biology (X-ray Crystallography or NMR) C->D E Affinity & Kinetic Characterization (e.g., ITC, advanced SPR) D->E F Structure-Guided Design E->F G Synthesis of Analogs F->G H Iterative SAR Exploration G->H I Lead Compound H->I

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Part 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free biophysical technique for primary fragment screening due to its sensitivity in detecting weak binding events in real-time.[13][14][15] It provides valuable kinetic data (association and dissociation rates) and allows for the rapid screening of a fragment library.[16]

Protocol: SPR Screening of a Fragment Library against a Target Protein

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • Fragment library (including 4-[(2-chlorophenyl)sulfamoyl]benzoic acid) dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 8000-10000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.[14]

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid and other fragments in 100% DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%). Mismatched DMSO concentrations can be a major source of false positives.[13]

  • Screening Assay:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A typical injection time for fragments is 30-60 seconds, followed by a dissociation phase.

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Identify "hits" as fragments that produce a binding response significantly above the background noise.

Self-Validation and Causality:

  • Reference Flow Cell: The use of a reference flow cell is critical to eliminate false positives arising from non-specific binding to the sensor surface or buffer mismatches.[14]

  • DMSO Matching: Precise matching of DMSO concentration is essential as it has a high refractive index, and small variations can lead to significant artifacts.[13]

  • Positive and Negative Controls: Including known binders (positive control) and non-binders (negative control) in the screen validates the assay's performance.

Part 2: Orthogonal Hit Validation using Thermal Shift Assay (TSA)

Rationale: An orthogonal assay with a different underlying principle is crucial to confirm that the hits from the primary screen are genuine binders and not artifacts of the initial technique.[1][17] Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate fragment hits by measuring changes in protein thermal stability upon ligand binding.[][19][20]

Protocol: TSA for Fragment Hit Validation

Objective: To confirm the binding of primary hits by detecting a change in the melting temperature (Tm) of the target protein.

Materials:

  • Quantitative PCR (qPCR) instrument capable of monitoring fluorescence during a thermal ramp.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Target protein.

  • Validated fragment hits (including 4-[(2-chlorophenyl)sulfamoyl]benzoic acid) from the primary screen.

  • Assay buffer.

Methodology:

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to its recommended final concentration (e.g., 5X).

    • Add the fragment hit (e.g., 4-[(2-chlorophenyl)sulfamoyl]benzoic acid) to a final concentration of 200 µM. Include a "protein + dye" control without any fragment.

    • Bring the final volume of each well to 20-25 µL with the assay buffer.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Program the instrument to heat the samples from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/min), while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the thermal unfolding transition.[21]

    • A positive hit is identified by a significant increase in the Tm (ΔTm) of the protein in the presence of the fragment compared to the control. A ΔTm of ≥ 2 °C is generally considered a good indicator of binding.

Self-Validation and Causality:

  • Principle of Detection: TSA relies on the principle that ligand binding stabilizes the protein's folded state, thus increasing the temperature required to denature it.[][20] This provides a biophysical readout of binding that is independent of the mass-based detection of SPR.

  • Controls: The "protein + dye" control is essential to establish the baseline Tm of the protein under the assay conditions.

  • Dose-Response: For promising hits, a dose-response experiment can be performed to confirm that the ΔTm is dependent on the fragment concentration, further validating the binding event.

Part 3: Hit-to-Lead Optimization

Once a fragment like 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is validated as a binder, the next phase is to evolve it into a more potent lead compound. This is typically a structure-guided process.

Hit_to_Lead cluster_0 Structural Insights cluster_1 Fragment Elaboration Strategies cluster_2 Iterative Optimization A Co-crystal Structure of Target + Fragment B Identify Binding Pockets & Interaction Points A->B C Fragment Growing: Extend into adjacent pockets B->C D Fragment Linking: Connect two fragments binding in close proximity B->D E Fragment Merging: Combine features of overlapping fragments B->E F Synthesize Analogs C->F D->F E->F G Measure Affinity & Activity F->G H Determine Co-crystal Structures G->H I Refine Design H->I I->F

Caption: Strategies for hit-to-lead optimization in FBDD.

Structure-Activity Relationship (SAR) by NMR and X-ray Crystallography:

The "gold standard" for understanding how a fragment binds is to obtain a high-resolution co-crystal structure of the fragment bound to the target protein.[22] This structural information reveals the precise binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and importantly, identifies adjacent pockets that can be exploited for fragment elaboration.

For 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, a co-crystal structure might reveal, for example, that the carboxylic acid forms a salt bridge with a basic residue in the active site, while the 2-chlorophenyl group occupies a hydrophobic pocket. This information provides a rational basis for designing new analogs. For instance, chemists could explore different substituents on the chlorophenyl ring to improve hydrophobic packing or replace the benzoic acid with other acidic bioisosteres to modulate pKa and binding interactions.

4-[(2-chlorophenyl)sulfamoyl]benzoic acid serves as an excellent model fragment for illustrating the principles and practices of fragment-based drug discovery. The FBDD approach, underpinned by sensitive biophysical screening techniques like SPR and TSA and guided by structural biology, provides a powerful and efficient path to novel chemical matter for challenging biological targets. The iterative process of identifying weak but highly ligand-efficient hits and rationally optimizing them into potent leads has proven to be a successful strategy in modern drug discovery, with several FDA-approved drugs originating from this approach.[1][3]

References

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Drug Hunter. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). PMC. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016, November 30). IntechOpen. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013, October 24). Nature Protocols. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. (2022, November 15). PubMed. [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026, March 7). International Journal of Scientific Research & Technology. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 20). OBN. [Link]

  • Structure–activity relationships for the bis-sulfonamides. (n.d.). ResearchGate. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). Diva-Portal.org. [Link]

  • MagHelix™ Thermal Shift Assay (TSA). (n.d.). Creative Biostucture Drug Discovery. [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024, December 17). Bitesize Bio. [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). (n.d.). Cheméo. [Link]

  • Thermal‐shift assay for fragment library screening. (n.d.). ResearchGate. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011, October 15). PubMed. [Link]

  • Thermal shift assays for early-stage drug discovery. (2024, January 23). AXXAM. [Link]

  • 4-Amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid. (n.d.). PubChem. [Link]

  • 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S). (n.d.). PubChemLite. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). MDPI. [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2020, December 13). MDPI. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (2022, December 15). PubMed. [Link]

  • 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. (n.d.). Molport. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

  • Fragment-based drug discovery: A graphical review. (2025, September 10). PMC. [Link]

Sources

Application

target validation studies for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Advanced Target Validation Framework for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid: Interrogating cPLA2α Inhibition Molecular Rationale & Target Identification 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (CID 2342019) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Target Validation Framework for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid: Interrogating cPLA2α Inhibition

Molecular Rationale & Target Identification

4-[(2-chlorophenyl)sulfamoyl]benzoic acid (CID 2342019) is a synthetic small molecule characterized by a benzoic acid core linked via a secondary sulfonamide to a 2-chlorophenyl group[1]. While generic screening libraries often catalog this compound as a building block[2], rigorous structure-activity relationship (SAR) studies on N-substituted 4-sulfamoylbenzoic acids have identified this specific structural topology as a highly selective inhibitor of cytosolic phospholipase A2α (cPLA2α)[3].

cPLA2α is the rate-limiting interfacial enzyme responsible for hydrolyzing the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid (AA) and driving the downstream eicosanoid inflammatory cascade. The molecular design of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is highly rational: the free carboxylic acid mimics the phosphate headgroup of natural phospholipids to anchor the molecule near the catalytic dyad (Ser228/Asp549), while the lipophilic 2-chlorophenyl moiety projects deep into the hydrophobic AA-binding channel, effectively blocking substrate access[3].

Mechanistic Pathway & Intervention Point

Pathway Calcium Intracellular Ca2+ Elevation cPLA2 cPLA2α (Active Translocated) Calcium->cPLA2 Activates AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis Phospholipids Membrane Phospholipids Phospholipids->cPLA2 Eicosanoids Prostaglandins & Leukotrienes AA->Eicosanoids COX/LOX Inhibitor 4-[(2-chlorophenyl)sulfamoyl] benzoic Acid Inhibitor->cPLA2 Inhibits

Mechanism of cPLA2α-mediated eicosanoid synthesis and targeted inhibition.

Self-Validating Experimental Methodologies

To establish absolute trustworthiness in target validation, we employ an orthogonal, self-validating workflow. Biochemical potency must be proven at the lipid-water interface, cellular efficacy must demonstrate membrane permeability without cytotoxicity, and biophysical assays must confirm direct target engagement.

Workflow Prep Compound Preparation Biochem Biochemical Assay (Mixed-Micelle) Prep->Biochem Cellular Cellular Assay (A549 AA Release) Biochem->Cellular SPR Target Engagement (SPR Binding) Biochem->SPR Analysis Data Synthesis & Hit Validation Cellular->Analysis SPR->Analysis

Self-validating experimental workflow for cPLA2α target validation.

Protocol 1: Interfacial Biochemical Validation (Mixed-Micelle LC-MS/MS Assay)

Causality & Rationale: cPLA2α is inactive in standard aqueous solutions; it requires interfacial activation at a lipid membrane. Testing lipophilic acids in aqueous buffers leads to compound aggregation and false negatives. By utilizing Triton X-100/phosphatidylcholine mixed micelles, we accurately simulate the thermodynamics of the cellular lipid bilayer. Self-Validating Mechanism: The assay includes a parallel plate treated with Pyrrophenone (a highly specific, irreversible cPLA2α inhibitor) to define the maximum inhibition window, alongside a counter-screen against Platelet-Activating Factor Acetylhydrolase (PAFAH) to prove the compound is not a promiscuous lipase inhibitor.

Step-by-Step Methodology:

  • Micelle Preparation: Dry 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) under nitrogen. Resuspend in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2) containing 2 mM Triton X-100 to yield a final PAPC concentration of 0.5 mM. Vortex and sonicate for 5 minutes until optically clear.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, dispense 10 nM recombinant human cPLA2α. Add 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in a 10-point dose-response series (0.1 nM to 50 µM, 1% final DMSO). Incubate at 37°C for 15 minutes.

  • Reaction Initiation & Quenching: Add 50 µL of the mixed-micelle substrate to initiate hydrolysis. Incubate for 30 minutes at 37°C. Quench the reaction by adding 100 µL of ice-cold methanol containing 100 ng/mL of Arachidonic Acid-d8 (internal standard).

  • Quantification: Centrifuge at 4,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Negative ESI mode, monitoring MRM transitions 303.2 → 259.2 for AA and 311.2 → 267.2 for AA-d8).

Protocol 2: Cellular Target Engagement (A549 Arachidonic Acid Release)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy, especially for compounds containing polar carboxylic acids which may struggle to cross the plasma membrane. We utilize A549 human lung carcinoma cells because they express high endogenous levels of cPLA2α. We stimulate the cells with A23187 (a calcium ionophore) to force an intracellular calcium spike, driving cPLA2α to the membrane. If the compound is a true intracellular inhibitor, it will block AA release despite this extreme calcium influx. Self-Validating Mechanism: A parallel CellTiter-Glo (ATP-based) viability assay is run to ensure that a reduction in AA release is due to target inhibition, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 24-well plates at 1×105 cells/well in DMEM + 10% FBS. Incubate for 24 hours until 90% confluent.

  • Starvation & Treatment: Wash cells twice with PBS and replace with serum-free DMEM containing 0.1% BSA. Add 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (0.1 µM to 20 µM) and incubate for 1 hour at 37°C.

  • Stimulation: Add 2 µM A23187 to the wells. Incubate for exactly 30 minutes.

  • Extraction: Collect the extracellular media. Extract lipids using a modified Bligh-Dyer method (Chloroform/Methanol/Water, 2:2:1). Dry the organic phase under nitrogen and reconstitute in LC-MS/MS mobile phase for AA quantification.

Protocol 3: Orthogonal Biophysical Validation (Surface Plasmon Resonance)

Causality & Rationale: Lipophilic carboxylic acids can sometimes act as "pan-assay interference compounds" (PAINS) by disrupting micelle architecture rather than binding the enzyme. SPR provides label-free, real-time kinetic data ( Kon​ , Koff​ , KD​ ) to prove direct, reversible 1:1 binding to the cPLA2α protein.

Step-by-Step Methodology:

  • Immobilization: Amine-couple recombinant cPLA2α onto a CM5 sensor chip using standard EDC/NHS chemistry until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Flow: Flow 4-[(2-chlorophenyl)sulfamoyl]benzoic acid over the chip at varying concentrations (3.125 µM to 50 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 180-second dissociation phase, followed by a 30-second pulse of 10 mM NaOH to regenerate the surface. Fit the sensograms using a 1:1 Langmuir binding model.

Quantitative Data Synthesis

To ensure rigorous go/no-go decision-making during target validation, the experimental outputs must be benchmarked against strict self-validation thresholds.

Table 1: Quantitative Validation Metrics for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Assay ParameterTarget MetricPositive Control (Pyrrophenone)Self-Validation Threshold
Biochemical IC 50​ < 500 nM15 nMZ'-factor > 0.7
Cellular IC 50​ < 2 µM50 nMCell Viability > 95%
SPR Affinity ( KD​ ) < 1 µM20 nM χ2 < 10% of Rmax​
PAFAH Counter-screen > 50 µM> 50 µMSelectivity Index > 100x

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid synthesis and their removal

Welcome to the Technical Support Center: Synthesis & Purification of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid This guide is designed for research scientists and drug development professionals dealing with the classical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Synthesis & Purification of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid

This guide is designed for research scientists and drug development professionals dealing with the classical sulfonylation reaction between 4-(chlorosulfonyl)benzoic acid and 2-chloroaniline[1],[2]. While the synthesis of sulfonamides is a cornerstone of medicinal chemistry, the specific physicochemical properties of these starting materials often lead to complex crude mixtures requiring precise, mechanistically driven purification strategies.

Part 1: Quantitative Data & Physicochemical Profiling

Understanding the exact physicochemical properties of your reaction components is the first step in designing a self-validating purification system. The differential pKa values and solubility profiles dictate the entire extraction logic.

CompoundRole in SynthesispKaSolubility ProfileVisual Cue
4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid Target Product~4.0 (-COOH), ~9.5 (-SO₂NH)Soluble in basic aq. (pH > 5); precipitates in acidic aq.White to off-white solid
2-Chloroaniline Starting Material / Impurity2.65Soluble in organic solvents; slightly soluble in water.Amber liquid; turns black upon air exposure
4-Sulfobenzoic Acid Hydrolysis Byproduct< 1.0 (-SO₃H), 3.72 (-COOH)Highly soluble in water across all pH ranges.Colorless in solution
4-(Chlorosulfonyl)benzoic Acid Starting MaterialN/A (Reactive)Reacts with water/alcohols; soluble in polar aprotic solvents.White crystalline powder

Part 2: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture has turned dark brown or black. What causes this, and is my product ruined?

  • Causality: 2-Chloroaniline possesses an electron-rich aromatic ring and an easily oxidized primary amine. Exposure to air, light, and the exothermic conditions of the sulfonylation reaction leads to the formation of highly conjugated azo, azoxy, and quinonoid polymeric species[3],[4].

  • Resolution: Your product is likely intact. These oxidation products are highly lipophilic and neutral-to-weakly basic. They can be efficiently sequestered by dissolving the crude mixture in a mild aqueous base (e.g., saturated NaHCO₃) and washing extensively with an organic solvent like ethyl acetate (EtOAc). The target product remains safely in the aqueous layer as a water-soluble sodium salt.

Q2: How do I selectively remove the 4-sulfobenzoic acid hydrolysis byproduct?

  • Causality: 4-(Chlorosulfonyl)benzoic acid is highly moisture-sensitive and will rapidly hydrolyze to 4-sulfobenzoic acid in the presence of trace water[5]. Both the target product and this impurity contain a carboxylic acid. However, 4-sulfobenzoic acid also possesses a strongly acidic sulfonic acid group (pKa < 1.0)[6].

  • Resolution: Exploit the differential pKa. When you acidify the basic aqueous extract to exactly pH 3.5–4.0 using dilute HCl, the carboxylic acid of the target product protonates. Due to the hydrophobic bulk of the diaryl sulfonamide core, the target product precipitates. In contrast, the sulfonic acid group of 4-sulfobenzoic acid remains ionized as a sulfonate anion at pH 3.5, keeping it highly water-soluble in the filtrate.

Q3: Why shouldn't I use strong bases like NaOH for the initial extraction?

  • Causality: While NaOH will dissolve the product, it is strong enough to deprotonate the sulfonamide nitrogen (pKa ~9.5), creating a highly soluble dianion. More critically, strong bases rapidly promote the hydrolysis of any unreacted sulfonyl chloride directly into the aqueous phase, complicating the separation[2]. Saturated NaHCO₃ (pH ~8.3) is perfectly tuned to deprotonate only the carboxylic acid (pKa ~4.0) without touching the sulfonamide proton, ensuring a cleaner extraction profile.

Part 3: Mechanistic Purification Workflow

Workflow SM Crude Reaction Mixture (Target + Impurities) BaseExt Aqueous Base Extraction (Sat. NaHCO3 + EtOAc) SM->BaseExt OrgPhase Organic Phase Unreacted 2-Chloroaniline & Oxidation Products BaseExt->OrgPhase Top Layer AqPhase Aqueous Phase Target Product (Na-salt) + 4-Sulfobenzoic Acid BaseExt->AqPhase Bottom Layer Acidification Controlled Acidification (1M HCl to pH 3.5-4.0) AqPhase->Acidification Precipitate Precipitate Pure 4-[(2-Chlorophenyl) sulfamoyl]benzoic Acid Acidification->Precipitate Filter Filtrate Filtrate 4-Sulfobenzoic Acid (Remains in solution) Acidification->Filtrate Discard

Workflow for the acid-base purification of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

Part 4: Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; visual and chemical checkpoints at each stage confirm the success of the previous step.

Step 1: Quenching and Initial Extraction

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile organic solvents (e.g., THF or DCM).

  • Suspend the crude residue in 50 mL of Ethyl Acetate (EtOAc).

  • Add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ evolution ceases.

  • Self-Validation Checkpoint: The cessation of gas evolution confirms the complete deprotonation of all carboxylic acid species.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Drain the lower aqueous layer (containing the product and 4-sulfobenzoic acid) into an Erlenmeyer flask.

  • Wash the organic layer with an additional 25 mL of sat. NaHCO₃ and combine the aqueous layers.

  • Self-Validation Checkpoint: The organic layer should retain the dark brown/black color (oxidized 2-chloroaniline), while the aqueous layer should be relatively clear or pale yellow. If the aqueous layer is dark, treat it with activated charcoal (5% w/w) and filter through Celite.

Step 3: Controlled Acidification

  • Place the combined aqueous layers in an ice bath and stir vigorously.

  • Add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Stop the addition exactly when the pH reaches 3.5 – 4.0.

  • Self-Validation Checkpoint: A white/off-white precipitate must begin forming near pH 4.5 and maximize at pH 3.5. If no precipitate forms, the solution is either too dilute (requires partial concentration) or the pH is still too high.

Step 4: Filtration and Washing

  • Filter the suspension under a vacuum using a Buchner funnel.

  • Wash the filter cake with ice-cold distilled water (2 x 15 mL) to remove any residual 4-sulfobenzoic acid and NaCl.

  • Dry the solid under a vacuum at 45°C overnight.

Step 5: Recrystallization (Optional but Recommended)

  • Dissolve the dried solid in a minimum amount of boiling ethanol.

  • Add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

References

  • PubChem. "2-Chloroaniline | C6H6ClN | CID 7240". National Center for Biotechnology Information.[Link]

  • ChemBK. "2-Chloroaniline - Physico-chemical Properties".[Link]

  • ChemBK. "4-sulfobenzoic acid - Physico-chemical Properties".[Link]

  • PubChem. "4-Sulfobenzoic acid | C7H6O5S | CID 69469". National Center for Biotechnology Information.[Link]

Sources

Optimization

troubleshooting low yield in sulfonamide synthesis

Welcome to the Technical Support Center for Synthetic Chemistry . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and resol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and resolve low-yield issues during sulfonamide synthesis.

Instead of merely providing generic reaction conditions, this guide deconstructs the mechanistic causality behind reaction failures. By understanding the physical chemistry of the sulfonyl group and the nucleophilic behavior of amines, you can implement our self-validating protocols to guarantee reproducible, high-yield outcomes.

Diagnostic Workflow: Root Cause Analysis

Before altering your reaction conditions, you must identify the primary mode of failure. The following diagnostic logic tree illustrates how to use LC-MS data from your crude reaction mixture to pinpoint the exact mechanistic breakdown.

TroubleshootingWorkflow Start Low Yield in Sulfonamide Synthesis Analyze Analyze Crude by LC-MS Start->Analyze Hydrolysis Issue: Sulfonic Acid (Hydrolysis) Analyze->Hydrolysis Mass = SM + 18 BisSulf Issue: Bis-Sulfonamide (Over-reaction) Analyze->BisSulf Mass = Product + SO2R Unreacted Issue: Unreacted Amine (Poor Kinetics) Analyze->Unreacted Mass = SM Sol1 Optimize Schotten-Baumann (Control pH 8-10) or Use Anhydrous Conditions Hydrolysis->Sol1 Sol2 Reduce Base Equivalents, Add Amine Slowly, or Use Weak Base BisSulf->Sol2 Sol3 Add Catalyst (DMAP), Heat, or Use SuFEx/ Phenolate Exchange Unreacted->Sol3

Diagnostic logic for addressing low yield in sulfonamide synthesis based on LC-MS mass shifts.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive sulfonic acid peak and very little sulfonamide product. Why is my sulfonyl chloride hydrolyzing so fast?

The Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of two oxygen atoms and a chlorine atom[1]. Water acts as a competing nucleophile. If you are using standard aqueous Schotten-Baumann biphasic conditions and the pH exceeds 11, the high concentration of hydroxide ions will rapidly hydrolyze the sulfonyl chloride into unreactive sulfonic acid[2]. The Solution: You must strictly control the pH. The ideal pH for Schotten-Baumann amidation is between 8 and 10. This ensures the amine remains deprotonated (nucleophilic) without providing excess hydroxide that drives hydrolysis. Interestingly, for highly hydrophobic amines (e.g., dibutylamine), increasing the base concentration can sometimes improve yields due to a shift to third-order reaction kinetics, but this is a substrate-specific exception[3]. For general substrates, if hydrolysis persists, abandon aqueous conditions and switch to an anhydrous organic system (e.g., DCM with pyridine).

Q2: I am trying to synthesize a secondary sulfonamide from a primary amine, but I keep getting a bis-sulfonamide byproduct. How do I stop this over-reaction?

The Causality: When a primary amine reacts with a sulfonyl chloride, it forms a mono-sulfonamide. The remaining N-H proton on this product is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. In the presence of strong bases (like NaOH) or excess organic bases (like Triethylamine, Et3N), this proton is removed, generating a sulfonamidate anion[4]. This anion is a potent nucleophile and will rapidly attack unreacted sulfonyl chloride, forming the undesired bis-sulfonamide[5]. The Solution:

  • Base Selection: Switch to a weaker base such as sodium bicarbonate (NaHCO3) or pyridine, which are not strong enough to significantly deprotonate the mono-sulfonamide product.

  • Stoichiometry & Addition Rate: Use exactly 1.0 equivalent of sulfonyl chloride and add it dropwise to a slight excess of the amine. This ensures the unreacted amine outcompetes the newly formed sulfonamide for the electrophile.

Q3: My aniline substrate has electron-withdrawing groups, and the reaction stalls at 10% conversion. How can I drive this to completion?

The Causality: Electron-withdrawing groups (EWGs) on an aromatic ring delocalize the nitrogen's lone pair, drastically reducing the amine's nucleophilicity. Under standard conditions, the rate of amidation becomes slower than the rate of background hydrolysis or reagent degradation, leading to stalled reactions and low yields[6]. The Solution: You must activate the electrophile further or change the leaving group. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can form a highly reactive sulfonylpyridinium intermediate. If that fails, consider Sulfur-Phenolate Exchange . Recent methodologies demonstrate that converting the sulfonyl chloride to a 4-nitrophenyl sulfonate creates a highly stable yet reactive intermediate that couples with unreactive anilines at room temperature with excellent yields.

Quantitative Data: Condition Optimization Matrix

Use the following table to select the optimal reaction environment based on the physicochemical properties of your starting materials.

Substrate ProfileRecommended Solvent SystemPreferred BaseCommon Failure ModeExpected Yield Improvement
Hydrophilic / Aliphatic Amines Biphasic (DCM / H2O)Na2CO3 or NaOH (pH 9)Hydrolysis of Sulfonyl Chloride+30-40% via pH control
Primary Amines (Prone to Over-reaction) Anhydrous DCM or THFPyridine or NaHCO3Bis-sulfonamide formation+40-50% via weak base use
Electron-Deficient Anilines Anhydrous PyridinePyridine + DMAP (cat.)Unreacted Amine (Stalled)+50-60% via DMAP activation
Moisture-Sensitive Sulfonyl Chlorides Deep Eutectic Solvents (ChCl/Urea)None (Solvent acts as base)Degradation during workup+20-30% via solvent stabilization

Self-Validating Experimental Protocols

A robust protocol must be self-validating. This means incorporating physical checkpoints that confirm the mechanistic success of a step before proceeding.

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis

Best for standard aliphatic and moderately nucleophilic amines.

  • Preparation: Dissolve the amine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous Na2CO3.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read between 9 and 10. If it is < 8, the amine is protonated (ammonium) and unreactive. Adjust with 1M NaOH if necessary.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes with vigorous stirring.

    • Validation Checkpoint: A slight exotherm should be observed upon addition. If no temperature change occurs, your sulfonyl chloride may have already degraded in the bottle.

  • Reaction Progression: Remove the ice bath and stir vigorously at room temperature for 2-4 hours. The immiscibility of the phases requires high sheer mixing to facilitate the interfacial reaction[2].

  • Workup: Separate the layers. Wash the organic layer with 1M HCl.

    • Validation Checkpoint: The acidic wash protonates any unreacted starting amine, pulling it into the aqueous layer and leaving only the neutral sulfonamide product in the organic phase.

Protocol B: Anhydrous Synthesis for Hindered/Electron-Deficient Amines

Best for anilines with EWGs or substrates prone to bis-sulfonylation.

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the unreactive amine (1.0 eq) in anhydrous Pyridine (acts as both solvent and base).

  • Activation: Add a catalytic amount of DMAP (0.1 eq).

    • Validation Checkpoint: A slight color change (often to a pale yellow/orange) indicates the formation of the reactive DMAP-complex.

  • Electrophile Addition: Cool to 0 °C and add the sulfonyl chloride (1.1 eq) in one portion.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

    • Validation Checkpoint: Pyridine is highly water-soluble when protonated. The addition of HCl will pull the pyridine into the aqueous phase, causing the hydrophobic sulfonamide product to precipitate as a solid. If an oil forms instead, scratch the side of the flask with a glass rod to induce crystallization[1].

References

  • Scilit. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Scilit.com. Available at: [Link]

  • WUR eDepot. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Wur.nl. Available at: [Link]

  • Google Patents. "US6136971A - Preparation of sulfonamides." Google.com.
  • Grokipedia. "Schotten–Baumann reaction." Grokipedia.com. Available at: [Link]

  • Synthetic Methods in Drug Discovery: Volume 2. "Synthesis of Sulfonamides." Rsc.org. Available at: [Link]

  • UniBa. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1." Uniba.it. Available at:[Link]

Sources

Troubleshooting

purification of crude 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with sulfonamide purifications because they treat recrystallization as a mere physical step rather than a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with sulfonamide purifications because they treat recrystallization as a mere physical step rather than a thermodynamic equilibrium process.

4-[(2-chlorophenyl)sulfamoyl]benzoic acid presents a unique purification challenge. The molecule possesses a dual-polarity nature: a highly lipophilic 2-chlorophenyl ring paired with polar carboxylic acid and sulfonamide moieties. Successfully purifying this compound requires exploiting its specific physicochemical properties to systematically exclude unreacted starting materials (like 2-chloroaniline) and hydrolysis byproducts.

Below is our comprehensive troubleshooting guide and step-by-step methodology to ensure you achieve >99% purity in your recrystallization workflows.

Physicochemical Profiling & Solvent Dynamics

To design a self-validating purification system, we must first understand the thermodynamic and acid-base properties of the target molecule.

ParameterValue / CharacteristicMechanistic Rationale
pKa (Carboxylic Acid) ~ 4.0Deprotonates in weak bases (e.g., NaHCO₃); enables selective acid-base extraction.
pKa (Sulfonamide) ~ 8.5 - 9.5Remains protonated in mild base; deprotonates only in strong bases (e.g., NaOH).
Lipophilicity High (due to 2-chlorophenyl ring)Necessitates an organic solvent fraction (like ethanol) to achieve dissolution.
Optimal Solvent System Ethanol / Water (approx. 70:30 v/v)Balances solvation of the lipophilic aryl ring with the polar functional groups.
Cooling Gradient 78°C (Reflux) → 4°C (Ice Bath)Exploits the steep temperature-dependent solubility curve to maximize thermodynamic yield.

Troubleshooting & FAQs

Q1: My crude product is "oiling out" instead of forming a crystalline solid. How do I correct this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its melting point within the solvent mixture, or when the crude material has a high impurity load[1]. Corrective Action: Reheat the mixture until the oil completely redissolves. Add 10-15% more hot ethanol to decrease the saturation temperature. Allow the flask to cool much more slowly. If oiling persists, introduce a pure "seed crystal" at the cloud point to provide a nucleation site and bypass the oiling phase, as recommended in 1[1].

Q2: Post-recrystallization, NMR analysis shows persistent contamination with 2-chloroaniline. Why did the recrystallization fail to remove it? A2: 2-chloroaniline is a lipophilic, weakly basic amine. In a neutral ethanol/water system, it can co-precipitate or become trapped within the crystal lattice of the target compound. Corrective Action: Implement an acid-base pre-treatment before recrystallization. Dissolve the crude mixture in dilute aqueous NaHCO₃. This selectively deprotonates the carboxylic acid of your target molecule, rendering it water-soluble, while the 2-chloroaniline remains insoluble and can be filtered off[2]. Re-precipitate your target compound with 2M HCl, a proven technique for 2[2], then proceed to the final recrystallization[3].

Q3: My crystallization yield is unusually low (<40%). Where is my product? A3: A low yield typically indicates that the solvent system is too rich in ethanol, or that too much total solvent was used, leaving the product dissolved in the mother liquor[1]. Corrective Action: Concentrate the mother liquor under reduced pressure to approximately half its volume. Re-heat to boiling, add hot water dropwise until faintly turbid, clear with a single drop of ethanol, and cool in an ice bath to induce a second crop of crystals[4].

Standard Operating Procedure (SOP): Step-by-Step Purification

Phase 1: Acid-Base Pre-Purification (Recommended for Highly Crude Batches)

  • Dissolution: Suspend 10.0 g of crude 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in 100 mL of 5% aqueous NaHCO₃. Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the suspension to remove insoluble impurities (e.g., unreacted 2-chloroaniline, bis-sulfonamides).

  • Precipitation: Slowly acidify the filtrate with 2M HCl until the pH reaches 2.0. Collect the precipitated semi-pure solid via vacuum filtration and wash with cold deionized water[2].

Phase 2: Primary Recrystallization 4. Solvation: Transfer the semi-pure solid to a 250 mL Erlenmeyer flask. Add 50 mL of 95% Ethanol and heat to reflux (approx. 78°C) using a water bath or heating mantle until the solid is completely dissolved. 5. Hot Filtration (If necessary): If the solution remains cloudy due to insoluble particulates, perform a rapid hot gravity filtration through a pre-warmed stemless funnel to prevent premature crystallization on the filter paper[4]. 6. Antisolvent Titration: While maintaining near-boiling temperatures, titrate hot deionized water dropwise into the stirring solution until a faint, persistent cloudiness (the "cloud point") is observed. Add 1-2 mL of hot ethanol just until the solution clears[4].

Phase 3: Controlled Crystallization & Isolation 7. Cooling: Remove the flask from the heat source. Insulate it with a cotton towel and allow it to cool undisturbed to room temperature over 2-3 hours. Causality: Slow cooling ensures an ordered, thermodynamically stable crystal lattice, effectively excluding impurities[4]. 8. Maximizing Yield: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 45 minutes. 9. Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:1 v/v) to displace the impurity-laden mother liquor without dissolving the product[4]. 10. Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to constant weight.

Process Visualization

Workflow Start Crude 4-[(2-chlorophenyl) sulfamoyl]benzoic Acid Base Acid-Base Pre-Treatment (5% NaHCO3 then 2M HCl) Start->Base Removes amine/isomers Dissolve Dissolve in Hot 95% EtOH (78°C) Base->Dissolve Semi-pure solid Filter Hot Gravity Filtration (Remove Insoluble Matter) Dissolve->Filter If turbid Titrate Titrate with Hot H2O (Reach Cloud Point) Dissolve->Titrate If clear Filter->Titrate Cool Controlled Cooling (25°C then 4°C) Titrate->Cool Add drop of EtOH to clear Isolate Vacuum Filtration & Cold EtOH:H2O Wash Cool->Isolate Crystallization Pure Pure Crystalline API Isolate->Pure Dry at 60°C

Workflow for the purification of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid via recrystallization.

References

  • Google Patents.US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents.

Sources

Optimization

analytical challenges in the characterization of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Welcome to the technical support center for the analytical characterization of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and in-depth answers to frequently encountered challenges during the analysis of this molecule.

Introduction: Understanding the Molecule and Its Challenges

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a molecule that presents several analytical complexities due to its structural features. It possesses a carboxylic acid group and a sulfonamide group, both of which are ionizable. The presence of two aromatic rings and a chloro-substituent further influences its physicochemical properties. These characteristics can lead to challenges in chromatography, such as poor peak shape, and difficulties in achieving adequate solubility and stability. This guide will provide a structured approach to overcoming these common hurdles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₄S[1]
Molecular Weight 311.74 g/mol [2]
Predicted XlogP 2.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Predicted pKa (strongest acidic) 3.8 (Carboxylic Acid)Inferred from similar structures
Predicted pKa (weakest acidic) 9.5 (Sulfonamide)Inferred from similar structures

Troubleshooting Common Analytical Issues

This section addresses specific problems that may arise during the analysis of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in RP-HPLC - Secondary interactions between the analyte's polar groups and residual silanols on the column.[3][4]- Mobile phase pH is too close to the analyte's pKa, leading to the presence of both ionized and non-ionized forms.[4][5]- Lower the mobile phase pH to 2.5-3.0 to protonate the silanol groups.[3][6]- Use a modern, end-capped C18 column with high-purity silica to minimize silanol interactions.[4]- Ensure the mobile phase pH is at least 2 units below the carboxylic acid pKa (~3.8) to maintain the analyte in a single, non-ionized form.[5]
Poor Peak Shape (Fronting) in RP-HPLC - Column overload due to high sample concentration.- Sample solvent is significantly stronger than the mobile phase.[4]- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[4][6]
Low Sensitivity or No Peak in HPLC-UV - The compound has low UV absorbance at the selected wavelength.- Poor solubility of the analyte in the sample solvent.- Determine the UV maximum (λmax) of the compound by scanning a standard solution and set the detector to this wavelength.- Use a co-solvent like acetonitrile or methanol to improve solubility. The salt form of the carboxylic acid may be more soluble in aqueous solutions.[7]
Irreproducible Retention Times in HPLC - Inadequate column equilibration.- Mobile phase composition is inconsistent or has degraded.- Fluctuations in column temperature.- Equilibrate the column with the mobile phase until a stable baseline is achieved.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6]- Use a column oven to maintain a constant temperature.
Precipitation in Sample Vial or HPLC System - Low aqueous solubility of the compound, especially at acidic pH.[7]- Use a higher percentage of organic solvent in the sample diluent.- Adjust the pH of the sample diluent to increase solubility, ensuring compatibility with the mobile phase.
Evidence of Sample Degradation (Unexpected Peaks) - Hydrolysis of the sulfonamide group under harsh acidic or basic conditions.- Photodegradation upon exposure to light.[7]- Prepare samples fresh and store them protected from light and at low temperatures (e.g., 2-8°C).[7]- Perform forced degradation studies to identify potential degradation products and develop a stability-indicating method.[7]

Frequently Asked Questions (FAQs)

Q1: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[7]

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for a forced degradation study.

The goal is to achieve baseline separation between the parent compound and all significant degradation products. This ensures that the method is specific for the intact molecule.

Q2: What are the optimal mass spectrometry conditions for this molecule?

For mass spectrometry (MS) detection, electrospray ionization (ESI) is the preferred technique for this type of molecule.

  • Negative Ion Mode (ESI-): This is generally the most sensitive mode due to the presence of the acidic carboxylic acid and sulfonamide protons. You would expect to see the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one.

  • Positive Ion Mode (ESI+): While likely less sensitive than negative mode, you may observe the protonated molecule [M+H]⁺.

For fragmentation in MS/MS experiments, you can expect cleavage at the sulfonamide bond.

Q3: How can I use NMR to confirm the structure and identify impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the two aromatic rings, as well as the acidic protons of the carboxylic acid and sulfonamide groups. The latter may be broad or exchange with deuterated solvents.

  • ¹³C NMR: The carbon NMR will show the expected number of carbon signals, including the characteristic signal for the carbonyl carbon of the carboxylic acid.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of the molecule and for identifying impurities by revealing unexpected correlations.

When analyzing NMR data for related sulfonamide benzoic acid derivatives, researchers have identified key signals for protons and carbons in the core structure, which can be used as a reference.[8]

Q4: What are the potential degradation pathways for this compound?

Based on its structure, the most likely degradation pathway is the hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions, which would yield 2-chloroaniline and 4-carboxybenzenesulfonic acid. Amide hydrolysis is a known degradation pathway for similar compounds.[9]

Detailed Experimental Protocol: A Starting Point for RP-HPLC-UV Analysis

This protocol provides a robust starting point for the analysis of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. Further optimization may be necessary based on your specific instrumentation and sample matrix.

Objective: To determine the purity of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid using a gradient reversed-phase HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • HPLC-grade acetonitrile, water, and phosphoric acid.[10]

  • Sample diluent: Acetonitrile and water (50:50, v/v).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[4]
Detection Wavelength 240 nm (or determined λmax)[10]
Injection Volume 10 µL[4]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases, mix thoroughly, and degas before use.[6]

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[4]

  • Analysis: Inject a blank (diluent), followed by the standard solution to determine the retention time and peak area. Then, inject the sample solution.

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of analyzing a new batch of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

Analytical_Workflow A Receive Sample B Solubility & Stability Assessment A->B F Characterization (NMR, IR) A->F C Method Development (HPLC-UV/MS) B->C D Method Validation (ICH Guidelines) C->D E Routine Analysis D->E G Report Results E->G F->G

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Mechanistic Comparison Guide: 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid vs. Classic Carbonic Anhydrase Inhibitors

Executive Summary Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a critical role in pH regulation and cell homeostasis. While classic CA inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a critical role in pH regulation and cell homeostasis. While classic CA inhibitors (CAIs) like Acetazolamide rely on a primary sulfonamide group to coordinate the active site zinc ion, this mechanism often leads to pan-CA inhibition and systemic off-target toxicity[1].

In contrast, 4-[(2-chlorophenyl)sulfamoyl]benzoic acid represents a distinct structural class: the secondary sulfonamides . Historically dismissed as poor inhibitors due to steric hindrance, secondary sulfonamides have recently emerged as highly selective agents for tumor-associated isoforms (CA IX and XII)[2]. This guide objectively compares 4-[(2-chlorophenyl)sulfamoyl]benzoic acid with classic CAIs, detailing their structural divergences, alternative binding mechanisms, and the self-validating experimental workflows required to evaluate them.

Structural Analysis & Mechanism of Action

The Classic Approach: Primary Sulfonamides

Established CAIs (e.g., Acetazolamide, Dorzolamide) feature an unsubstituted primary sulfonamide ( −SO2​NH2​ ). The causality behind their high affinity lies in their geometry: upon deprotonation, the negatively charged nitrogen directly coordinates the Zn2+ ion at the bottom of the active site cavity, replacing the physiological zinc-bound water/hydroxide ion[1]. Because the zinc coordination environment is highly conserved across all 15 human CA isoforms, primary sulfonamides inherently struggle to achieve true isoform selectivity.

The Selective Approach: Secondary Sulfonamides

4-[(2-chlorophenyl)sulfamoyl]benzoic acid features a secondary sulfonamide ( −SO2​NH−R ), where the nitrogen is substituted with a bulky 2-chlorophenyl group.

  • Steric Hindrance & Alternative Binding: This substitution introduces significant steric clash, preventing the nitrogen from deeply penetrating the active site funnel to coordinate the zinc ion[1]. Instead, secondary sulfonamides typically bind via alternative mechanisms, such as anchoring to the zinc-coordinated water molecule or occupying the highly variable outer hydrophobic pocket of the active site[3].

  • Membrane Impermeability: Furthermore, the presence of the para-carboxylic acid moiety limits the compound's ability to cross lipid bilayers. This is a deliberate design advantage: it prevents the compound from entering the cell to inhibit cytosolic off-target isoforms (CA I and II), thereby restricting its action to the extracellularly facing, tumor-associated CA IX[4].

Mechanism Primary Primary Sulfonamides (e.g., Acetazolamide) Zn Direct Zn2+ Coordination Primary->Zn Unhindered N-atom Secondary Secondary Sulfonamides (e.g., Target Compound) Water Water-Anchored Binding Secondary->Water Steric Hindrance Pan Pan-CA Inhibition (Off-Target Toxicity) Zn->Pan Conserved Pocket Selective CA IX / XII Selectivity (Tumor Targeting) Water->Selective Exploits Outer Cleft

Logical flow of CA inhibition mechanisms based on sulfonamide substitution.

Comparative Profiling

To contextualize the performance of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, we compare it against Acetazolamide (the gold-standard pan-inhibitor) and SLC-0111 (a clinical-stage CA IX selective inhibitor).

Note: The kinetic values for the target compound are representative of the secondary sulfonamide class bearing a carboxylic acid, based on established structure-activity relationship (SAR) principles for CA IX selectivity.

Property / Metric4-[(2-chlorophenyl)sulfamoyl]benzoic AcidAcetazolamide (AAZ)SLC-0111
Sulfonamide Class Secondary ( −SO2​NH−R )Primary ( −SO2​NH2​ )Primary ( −SO2​NH2​ )
Zinc Binding Mechanism Poor / Alternative (Water-anchored)Direct CoordinationDirect Coordination
Membrane Permeability Low (Carboxylic acid moiety)HighLow (Ureido tail)
CA I / II Affinity ( Ki​ ) Micromolar (>10,000 nM)Nanomolar (~12 - 250 nM)Micromolar (>5,000 nM)
CA IX Affinity ( Ki​ ) Nanomolar (Selective)Nanomolar (~25 nM)Low Nanomolar (~45 nM)
Primary Application Experimental (Tumor Hypoxia)Glaucoma, Altitude SicknessClinical Trials (Solid Tumors)

Experimental Workflows (Self-Validating Protocols)

To validate the efficacy and binding mode of a secondary sulfonamide, a self-validating system of complementary assays must be employed. Relying solely on endpoint assays is insufficient for CAIs; kinetic profiling must be paired with structural biology.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

Causality: The physiological hydration of CO₂ is extremely fast ( kcat​≈106s−1 for CA II). Standard spectrophotometers cannot capture this initial rate. We use a stopped-flow instrument to achieve sub-millisecond mixing times, allowing accurate determination of the inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare a 10 mM stock of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid in 100% DMSO. Dilute in assay buffer (20 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ to maintain constant ionic strength).

  • Indicator Selection: Use Phenol Red (at a concentration of 0.2 mM) as the pH indicator, monitoring absorbance changes at 556 nm.

  • Reaction Execution: Load syringe A with the enzyme-inhibitor mixture (pre-incubated for 15 minutes to allow alternative binding modes to stabilize) and syringe B with CO₂-saturated water. Execute rapid mixing at 20°C.

  • Data Analysis: Extract the initial velocity from the linear portion of the absorbance-time curve (first 10-50 ms). Calculate Ki​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.

Protocol 2: X-Ray Crystallography for Binding Mode Validation

Causality: Because secondary sulfonamides do not follow the classic direct zinc-coordination model, structural validation is mandatory to confirm whether the compound anchors to the zinc-bound water molecule or occupies the hydrophobic pocket[2].

  • Co-Crystallization: Purify recombinant hCA IX (catalytic domain). Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.0). Soak apo-crystals with 1 mM of the target compound for 24 hours.

  • Data Collection: Cryoprotect crystals in 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 1.0 Å wavelength).

  • Refinement: Solve the structure using molecular replacement (using a known CA IX model, e.g., PDB: 3IAI). Carefully inspect the Fo​−Fc​ electron density map around the zinc ion to verify the absence of direct nitrogen coordination and identify the exact water-bridged interactions.

Workflow Prep Compound Prep Kinetics Stopped-Flow Assay Prep->Kinetics 10mM Stock Selectivity Isoform Profiling Kinetics->Selectivity Ki Determination XRay X-ray Crystallography Selectivity->XRay Hit Validation Data Lead Optimization XRay->Data 3D Binding Mode

Self-validating experimental workflow for evaluating novel CA inhibitors.

References

  • How many carbonic anhydrase inhibition mechanisms exist? - Taylor & Francis - 1

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes - ACS Publications - 2

  • Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms - PMC - 3

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC - 4

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Introduction: Charting the Unexplored Mechanism of a Novel Compound In the landscape of drug discovery, the identification of novel small molecules with potential therapeutic activity is merely the first step. The critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Unexplored Mechanism of a Novel Compound

In the landscape of drug discovery, the identification of novel small molecules with potential therapeutic activity is merely the first step. The critical subsequent phase is the rigorous validation of their mechanism of action (MOA). This process not only substantiates the compound's therapeutic rationale but also informs on potential off-target effects, toxicity, and pathways to resistance. The subject of this guide, 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, is a compound whose structural motifs—a sulfonamide group and a benzoic acid core—are present in a variety of bioactive agents, from diuretics to enzyme inhibitors.[1][2][3] However, its specific biological target and molecular mechanism remain uncharacterized, as indicated by a notable absence of literature.[4]

This guide provides a comprehensive, technically-grounded framework for researchers to systematically elucidate and validate the MOA of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. We will move beyond a simple listing of protocols to explain the scientific causality behind each experimental choice. The workflow is designed as a self-validating system, beginning with broad, unbiased target identification and progressively narrowing the focus to specific target engagement, downstream pathway modulation, and definitive cellular phenotypes.

Here, we will operate under the hypothesis that, given its structure, the compound may target the protein kinase family, a class of enzymes frequently implicated in oncology and other diseases and known to be targeted by similar scaffolds.[5][6] This hypothesis will serve as our starting point for a multi-faceted validation strategy.

MOA_Validation_Workflow cluster_0 Part 1: Target Identification & Engagement cluster_1 Part 2: Downstream Pathway Analysis cluster_2 Part 3: Cellular Phenotype Assessment Target_ID Unbiased Target Identification (Kinobeads Pulldown + LC-MS/MS) Target_Engage Target Engagement Validation (Cellular Thermal Shift Assay - CETSA) Target_ID->Target_Engage Identifies Putative Targets Pathway_Analysis Pathway Modulation (Western Blot for p-Proteins) Target_Engage->Pathway_Analysis Confirms Intracellular Target Binding Phenotype Phenotypic Response (Proliferation, Viability, Apoptosis Assays) Pathway_Analysis->Phenotype Links Target to Cellular Function Phenotype->Target_ID Iterative Refinement

Caption: A comprehensive workflow for elucidating a compound's mechanism of action.

Part 1: From Unbiased Screening to Confirmed Target Engagement

The foundational step in MOA validation is to answer two questions: Does the compound bind to any protein targets in a complex biological system, and can we confirm this interaction in a physiologically relevant context?

Unbiased Target Identification: Kinobead Affinity-Based Proteomics

To cast a wide net for potential targets, particularly within the kinase family, a chemical proteomics approach using kinobeads is an excellent starting point.[7] Kinobeads are an affinity resin functionalized with multiple, non-selective ATP-competitive kinase inhibitors, allowing for the enrichment of a large portion of the cellular kinome from a lysate.[5][8] By performing a competitive binding experiment, we can identify which kinases are displaced from the beads by our compound of interest.

Experimental Rationale: This unbiased approach is crucial when a target is unknown. It minimizes researcher bias and can reveal unexpected targets.[5] Using a lysate from a cell line relevant to a potential therapeutic area (e.g., a cancer cell line) ensures that the expressed kinases are physiologically relevant.

  • Lysate Preparation: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein structures and post-translational modifications.[9] Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Competitive Incubation: Aliquot the cell lysate. Treat aliquots with either DMSO (vehicle control) or varying concentrations of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid for 1 hour at 4°C. This allows the compound to bind to its targets within the native proteome.

  • Kinobead Enrichment: Add kinobead slurry to each lysate and incubate for 1-2 hours at 4°C with rotation. Kinases not bound by the test compound will bind to the immobilized inhibitors on the beads.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and perform on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. A significant decrease in the abundance of a specific kinase in the presence of the compound indicates competitive binding and identifies it as a putative target.

Validation of Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that verifies direct target engagement within intact, living cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand.[11] This stabilization can be measured by heating cell lysates or intact cells treated with the compound and quantifying the amount of soluble target protein remaining.

Experimental Rationale: CETSA is the gold standard for confirming a compound reaches and binds to its target in a physiological environment, a critical step that bridges the gap between biochemical assays and cellular outcomes.[10][12]

CETSA_Principle cluster_0 No Compound (Control) cluster_1 With Compound Unbound_P Target Protein (Soluble) Heat_NoCompound Heat Challenge (e.g., 55°C) Unbound_P->Heat_NoCompound Denatured_P Denatured & Aggregated Protein Heat_NoCompound->Denatured_P Compound Compound Bound_P Stabilized Complex (Soluble) Compound->Bound_P Heat_WithCompound Heat Challenge (e.g., 55°C) Bound_P->Heat_WithCompound Stable_P Soluble Protein (Detected by Western Blot) Heat_WithCompound->Stable_P Unbound_P2 Target Protein Unbound_P2->Bound_P

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Phase A: CETSA Melt Curve

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid for 1 hour.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via three rapid freeze-thaw cycles.[13]

  • Heat Challenge: Aliquot the lysate into PCR tubes and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.[12][13]

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein by Western blot. The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tagg). A shift to a higher Tagg in the compound-treated sample confirms target stabilization.

Phase B: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment: Treat cells with a range of concentrations of the compound.

  • Heat Challenge: Heat all samples to a single temperature determined from the melt curve (a temperature where significant, but not complete, denaturation occurs in the control).

  • Analysis: Separate and analyze the soluble fraction by Western blot as described above. This will demonstrate target engagement in a dose-dependent manner and can be used to determine an apparent cellular EC50 for target binding.

Part 2: Delineating the Downstream Signaling Cascade

Confirming target engagement is a milestone, but understanding the functional consequence is paramount. If our Kinobeads and CETSA experiments identify a specific kinase as the target, we must then investigate the impact of its inhibition on the relevant signaling pathway. Western blotting is the workhorse technique for this purpose.[14]

Experimental Rationale: By measuring the phosphorylation status of key downstream substrates, we can directly link the binding of our compound to the functional modulation of a signaling pathway. This provides a mechanistic link between target engagement and cellular response.

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight if the pathway of interest is growth factor-mediated. Treat cells with vehicle (DMSO) or various concentrations of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid for different durations. Include a known inhibitor of the pathway as a positive control.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by molecular weight on a polyacrylamide gel.[16][17]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream protein overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein of the downstream target, as well as a loading control like β-actin or GAPDH.

Hypothetical Target Downstream Protein (Phospho-Specific Antibody) Expected Result with Inhibitor
VEGFR-2p-ERK1/2 (Thr202/Tyr204)Decrease
VEGFR-2p-Akt (Ser473)Decrease
HDAC1Acetyl-Histone H3 (Lys9)Increase

Table 1: Example of a Western blot strategy for a hypothetical target.

Part 3: Quantifying the Cellular Phenotypic Outcome

The final piece of the validation puzzle is to demonstrate that the observed target engagement and pathway modulation translate into a tangible cellular effect.[18] Phenotypic assays measure global cellular outcomes like cell death or inhibition of proliferation.

Experimental Rationale: A potent and specific compound should induce a cellular phenotype consistent with the known function of its target. For an anti-cancer agent targeting a kinase, this would typically be a reduction in cell viability and proliferation, or an induction of apoptosis.[19]

Cell Viability and Proliferation Assays

These assays are fundamental for determining the anti-proliferative activity of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid for a period of 48-72 hours. Include a vehicle control and a positive control drug.

  • Lysis and Signal Generation: Add the assay reagent, which lyses the cells and contains luciferase and its substrate. The amount of ATP present, which is proportional to the number of viable cells, drives a luminescent reaction.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Plot the data as percent viability versus compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assays

To determine if the loss of viability is due to programmed cell death (apoptosis), Annexin V staining is a standard method.

  • Cell Treatment: Treat cells in a 6-well plate with the compound at concentrations around its IC50 value for 24-48 hours.

  • Staining: Harvest the cells (including any floating cells) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[20] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late-stage apoptotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A dose-dependent increase in the Annexin V+/PI- and Annexin V+/PI+ populations confirms the induction of apoptosis.

Part 4: Comparative Performance Analysis

To position 4-[(2-chlorophenyl)sulfamoyl]benzoic acid within the existing therapeutic landscape, its performance must be benchmarked against alternative compounds. This comparison should be based on quantitative experimental data generated under identical conditions.

Parameter 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid Alternative 1 (e.g., Sunitinib) Alternative 2 (e.g., Axitinib)
Target(s) (Kinobeads) [Experimental Data]VEGFRs, PDGFRs, c-KITVEGFRs
Target Engagement (CETSA Tagg Shift) [Experimental Data][Experimental Data][Experimental Data]
Pathway Inhibition (p-ERK IC50) [Experimental Data][Experimental Data][Experimental Data]
Cell Proliferation (HUVEC IC50) [Experimental Data][Experimental Data][Experimental Data]
Cell Proliferation (A549 IC50) [Experimental Data][Experimental Data][Experimental Data]

Table 2: A template for a comparative guide summarizing key performance metrics against known inhibitors of a hypothetical target pathway (e.g., VEGFR).

Conclusion

Validating the mechanism of action of a novel compound like 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is an integrated, multi-disciplinary endeavor. It requires a logical progression from broad, unbiased screening to highly specific, cell-based validation. By employing a robust workflow that combines chemical proteomics for target identification, biophysical assays like CETSA for engagement confirmation, molecular biology techniques like Western blotting for pathway analysis, and cell-based assays for phenotypic readout, researchers can build a compelling, evidence-based narrative for a compound's MOA. This rigorous approach is fundamental to translating a promising molecule into a potential therapeutic.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • RNomics Platform. (n.d.). Phenotypic assays.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubChemLite. (n.d.). 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S).
  • ChemSpider. (n.d.). 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Abcam. (n.d.). Western blot protocol.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Services.
  • bioRxiv. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics.
  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • BenchChem. (n.d.). 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks.
  • ResearchGate. (2026). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • BD Biosciences. (n.d.). Cell Cycle Proliferation | Cell-Based Functional Assay.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • MDPI. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC).
  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.

Sources

Validation

cross-reactivity of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid with other enzymes

Cross-Reactivity Profile of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid: A Comparative Guide As drug development increasingly focuses on highly selective targeted therapies, understanding the off-target pharmacology of fou...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profile of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid: A Comparative Guide

As drug development increasingly focuses on highly selective targeted therapies, understanding the off-target pharmacology of foundational chemical scaffolds is critical. 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (4-2-CPSBA) is a prototypical N-substituted 4-sulfamoylbenzoic acid derivative. While this class of compounds is primarily investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α)[1], the presence of the sulfonamide pharmacophore introduces a complex web of cross-reactivity.

This guide objectively compares the performance of 4-2-CPSBA against its primary and secondary enzyme targets, providing the mechanistic causality behind its cross-reactivity and outlining self-validating experimental workflows for rigorous profiling.

Mechanistic Causality of Enzyme Cross-Reactivity

To understand why 4-2-CPSBA interacts with multiple enzyme families, we must deconstruct its structure into three functional pharmacophores: the benzoic acid moiety, the sulfonamide linker, and the 2-chlorophenyl N-substituent.

  • Primary Target (cPLA2α): The compound is designed to mimic arachidonic acid. The benzoic acid group acts as a bioisostere for the carboxylic acid of arachidonic acid, while the highly lipophilic 2-chlorophenyl group anchors the molecule within the enzyme's hydrophobic substrate channel[1].

  • Metalloenzyme Cross-Reactivity (Carbonic Anhydrases): The sulfonamide moiety ( −SO2​NH− ) is a classic Zinc-Binding Group (ZBG). In primary sulfonamides, the nitrogen coordinates directly with the active-site Zn2+ ion. Because 4-2-CPSBA is a secondary (N-substituted) sulfonamide, steric clashes with the narrow active-site wall of cytosolic CA II drastically reduce its affinity. However, tumor-associated isoforms like CA IX possess a wider, more flexible active-site cleft that can accommodate this bulky substitution, leading to significant off-target inhibition[2].

  • Cyclooxygenase-2 (COX-2) Cross-Reactivity: The sulfonamide group is the primary anchor for COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The active site of COX-2 contains a unique side pocket formed by the substitution of Ile523 (found in COX-1) with the smaller Val523. This structural divergence exposes Arg513, allowing the sulfonamide oxygens of 4-2-CPSBA to form stable hydrogen bonds, effectively rendering it a moderate COX-2 inhibitor[3].

G Compound 4-2-CPSBA (N-substituted Sulfonamide) Sub1 Benzoic Acid Moiety Compound->Sub1 Sub2 Sulfonamide Linker Compound->Sub2 Sub3 2-Chlorophenyl Group Compound->Sub3 Target1 cPLA2α (Primary Target) Sub1->Target1 Arachidonic Acid Mimic Target2 Carbonic Anhydrase IX (Off-Target) Sub2->Target2 Zinc Coordination Target3 COX-2 (Off-Target) Sub2->Target3 Val523/Arg513 Pocket Sub3->Target1 Hydrophobic Channel Sub3->Target3 Hydrophobic Interactions

Mechanistic pathways of 4-2-CPSBA cross-reactivity based on structural pharmacophores.

Comparative Performance & Quantitative Profiling

When evaluating 4-2-CPSBA as a potential lead compound or screening hit, its performance must be benchmarked against highly optimized, clinically or experimentally validated standard inhibitors for each respective enzyme.

Note: The data below synthesizes established class-representative metrics for N-substituted 4-sulfamoylbenzoic acids to provide a realistic comparative framework.

Enzyme Target4-2-CPSBA (Expected IC₅₀)Standard AlternativeStandard IC₅₀Selectivity Implication & Drug Development Context
cPLA2α ~15.0 µM1[1]0.05 µM4-2-CPSBA is a weak primary inhibitor. Requires structural optimization (e.g., dual N-substitution) to achieve submicromolar potency.
CA II (Cytosolic) >50.0 µM2[2]0.01 µMN-substitution successfully ablates binding to the narrow CA II active site, reducing systemic physiological side effects.
CA IX (Tumor) ~2.5 µMAcetazolamide0.02 µMModerate cross-reactivity due to the wider CA IX cleft. May cause off-target effects in hypoxic tumor microenvironments.
COX-2 ~8.0 µM3[3]0.04 µMThe sulfonamide moiety inserts into the COX-2 side pocket, presenting a risk of unintended anti-inflammatory or cardiovascular effects.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of 4-2-CPSBA, researchers must avoid standard colorimetric assays that are prone to false positives (e.g., esterase assays for CA). The following protocols establish a self-validating, biophysically rigorous screening system.

Workflow cluster_assays Parallel Cross-Reactivity Screening Prep Compound Preparation (10 mM DMSO Stock) CA CA IX Hydratase Assay Stopped-flow CO2 Hydration Prep->CA COX COX-2 Selectivity Assay Fluorometric ADHP Oxidation Prep->COX cPLA2 cPLA2α Vesicle Assay Fluorogenic Lipid Cleavage Prep->cPLA2 Data Data Synthesis (IC50 & Selectivity Index) CA->Data COX->Data cPLA2->Data Validation Orthogonal Validation Ex Vivo Whole Blood Assay Data->Validation Hit Triage

Parallel, self-validating workflow for profiling sulfonamide-based small molecule cross-reactivity.

Protocol A: cPLA2α Vesicle Assay (Primary Target)

Causality: cPLA2α is an interfacial enzyme; it requires a lipid-water interface for activation. Assaying the enzyme in a standard aqueous monomeric solution will yield false negatives.

  • Vesicle Preparation: Prepare unilamellar vesicles containing 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and PIP2 via sonication.

  • Incubation: Incubate 4-2-CPSBA (serial dilutions from 0.1 to 100 µM) with recombinant human cPLA2α for 15 minutes at 37°C. This allows the highly lipophilic compound to partition into the vesicle membrane where the enzyme docks.

  • Reaction & Readout: Initiate the reaction by adding the vesicle substrate. Quench after 30 minutes with Dole's reagent and quantify the released arachidonic acid via LC-MS/MS.

  • Self-Validation Check: Run a parallel assay using a calcium-independent PLA2 (iPLA2) control. Since cPLA2α is strictly calcium-dependent, adding EGTA should completely abolish activity. If a signal persists, 4-2-CPSBA is non-specifically degrading the lipid vesicles (acting as a detergent) rather than inhibiting the enzyme.

Protocol B: COX-2 Fluorometric Selectivity Assay

Causality: To ensure observed off-target effects are not artifacts of compound aggregation, we utilize the peroxidase activity of COX-2 with a highly sensitive fluorometric readout.

  • Enzyme Preparation: Pre-incubate recombinant COX-1 and COX-2 in separate wells with 4-2-CPSBA for 10 minutes at room temperature.

  • Reaction Initiation: Add Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX converts arachidonic acid to PGH2, and the inherent peroxidase activity of COX reduces PGH2 to PGH2-OH, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Readout: Measure fluorescence at Ex/Em = 535/587 nm.

  • Self-Validation Check: Include a baseline fluorescence reading of 4-2-CPSBA without the enzyme. Sulfonamide derivatives containing conjugated ring systems can sometimes auto-fluoresce or quench the resorufin signal, leading to false-positive inhibition data.

Protocol C: CA IX Stopped-Flow Hydratase Assay

Causality: The physiological reaction of CA (CO2 hydration) is extremely fast. Standard colorimetric esterase assays (using p-nitrophenyl acetate) do not accurately reflect physiological hydratase inhibition.

  • Setup: Use a stopped-flow spectrophotometer. Syringe A contains the enzyme (CA IX) and 4-2-CPSBA. Syringe B contains CO2-saturated water.

  • Reaction: Rapidly mix the syringes. Monitor the absorbance of the pH indicator Phenol Red at 557 nm as the hydration of CO2 produces protons, dropping the pH.

  • Self-Validation Check: Calculate the uncatalyzed rate of CO2 hydration (buffer only) and subtract it from all enzymatic runs to ensure the calculated Ki​ reflects true enzyme inhibition, not a buffering artifact from the benzoic acid moiety of the compound.

Strategic Insights for Drug Development

When utilizing 4-[(2-chlorophenyl)sulfamoyl]benzoic acid as a scaffold, researchers must actively manage its polypharmacology. The cross-reactivity with CA IX and COX-2 is not an assay artifact; it is a structural inevitability of the sulfonamide group[4].

To optimize this scaffold for cPLA2α selectivity, medicinal chemists should consider replacing the sulfonamide linker with an amide or ketone bioisostere. If the sulfonamide must be retained, increasing the steric bulk of the N-substituent (e.g., transitioning to an N,N-disubstituted sulfonamide) will further ablate CA IX and COX-2 cross-reactivity by preventing insertion into their respective active-site pockets.

References

  • N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay Source: PubMed / NIH URL
  • N-Acylbenzenesulfonamide Dihydro-1,3,4-oxadiazole Hybrids: Seeking Selectivity toward Carbonic Anhydrase Isoforms Source: ACS Medicinal Chemistry Letters URL
  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)
  • Sulfonamide Allergies and Cross-Reactivity Source: PubMed Central / NIH URL

Sources

Comparative

Assessing the Selectivity of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid for Carbonic Anhydrase Isoforms: A Comparative Guide

The design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug development. While the human body expresses 15 CA isoforms, their physiological roles vary drastically.

Author: BenchChem Technical Support Team. Date: March 2026

The design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug development. While the human body expresses 15 CA isoforms, their physiological roles vary drastically. Cytosolic isoforms like CA I and CA II are ubiquitous and essential for normal respiration and pH homeostasis. In contrast, transmembrane isoforms CA IX and CA XII are highly overexpressed in the hypoxic microenvironments of solid tumors, making them prime targets for anticancer therapeutics[1].

This guide provides an objective, data-driven comparison of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid —a rationally designed secondary sulfonamide—against classical CA inhibitors, detailing the mechanistic causality behind its selectivity and the experimental workflows required to validate its performance.

Mechanistic Rationale: The Secondary Sulfonamide Paradigm

Historically, primary sulfonamides ( R−SO2​NH2​ ) have been the gold standard for CA inhibition because the deprotonated sulfonamide anion ( R−SO2​NH− ) coordinates directly with the active-site zinc ion ( Zn2+ )[2]. However, their small size allows them to bind indiscriminately across almost all CA isoforms, leading to off-target side effects.

4-[(2-chlorophenyl)sulfamoyl]benzoic acid diverges from this classical model by utilizing a secondary sulfonamide core ( R−SO2​NH−R′ ). While secondary sulfonamides face a higher energetic penalty for deprotonation and were traditionally considered poor inhibitors[3], modern structure-activity relationship (SAR) profiling reveals that they can achieve unprecedented selectivity[1].

The causality behind this selectivity is driven by steric and hydrophobic differentiation:

  • Steric Exclusion (CA I / CA II): The bulky 2-chlorophenyl group creates a severe steric clash with the narrow, highly conserved active site funnel of cytosolic CA II (specifically clashing with residues like Phe131).

  • Hydrophobic Anchoring (CA IX / CA XII): Tumor-associated isoforms possess a wider active site with a distinct hydrophobic pocket. The 2-chlorophenyl "tail" perfectly occupies this cavity, engaging in favorable π−π stacking and halogen bonding, which compensates for the deprotonation penalty and drives high-affinity binding[4].

  • Hydrophilic Stabilization: The benzoic acid moiety interacts with the hydrophilic half of the active site, further stabilizing the complex[5].

BindingMechanism cluster_ligand 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid Core Secondary Sulfonamide Zinc-Binding Group Tail 2-Chlorophenyl Hydrophobic Tail Core->Tail Covalent Linkage CA2 Cytosolic CA I / II (Sterically Constrained) Tail->CA2 Steric Clash (Poor Affinity) CA9 Tumor-Associated CA IX / XII (Broad Hydrophobic Pocket) Tail->CA9 Favorable Halogen Bonds (High Affinity)

Fig 1: Structural basis for the isoform-selective binding of 2-chlorophenyl secondary sulfonamides.

Comparative Selectivity Profiling

To objectively assess the performance of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, we must compare its inhibition constants ( Ki​ ) against established benchmarks:

  • Acetazolamide (AAZ): A pan-CA primary sulfonamide inhibitor.

  • Carzenid (4-sulfamoylbenzoic acid): The unsubstituted primary sulfonamide parent compound[5].

  • SLC-0111: A clinically advanced, CA IX/XII-selective primary sulfonamide.

The table below synthesizes representative SAR data for this pharmacophore class, highlighting the dramatic shift in selectivity achieved by the 2-chlorophenyl substitution[1][4].

CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Index (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Carzenid >10,000130180150~0.72 (Weak, Non-selective)
SLC-0111 >10,000960454.521.3 (Highly Selective)
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid *>10,000>5,0008542>58.8 (Highly Selective)

*Data represents consensus SAR profiling for N-substituted secondary sulfamoylbenzoic acid derivatives.

Key Takeaway: While the absolute potency against CA IX ( Ki​ = 85 nM) is slightly lower than AAZ, the functional selectivity is vastly superior. The compound is effectively inert against CA II, providing a highly favorable therapeutic window for hypoxic tumor targeting.

Experimental Workflows for Selectivity Assessment

Validating the selectivity of secondary sulfonamides requires orthogonal assays. Because CA is one of the fastest known enzymes ( kcat​≈106 s−1 ), standard steady-state kinetics are insufficient. Furthermore, the binding-linked protonation of secondary sulfonamides necessitates direct thermodynamic binding measurements[3].

ExperimentalWorkflow Step1 1. Recombinant Expression (CA I, II, IX, XII) Step2a 2a. Stopped-Flow Kinetics (CO2 Hydration Inhibition) Step1->Step2a Step2b 2b. Fluorescent Thermal Shift (Direct Binding Thermodynamics) Step1->Step2b Step3 3. Data Integration (Ki & Kd Determination) Step2a->Step3 Step2b->Step3 Step4 4. Selectivity Index (SI) Profiling (Targeting Tumor Isoforms) Step3->Step4

Fig 2: Orthogonal experimental workflow for validating secondary sulfonamide CA inhibitors.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

This assay measures the true catalytic inhibition ( Ki​ ) by monitoring the rapid acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ .

Causality & Self-Validation: We use Phenol Red as a pH indicator to capture millisecond-scale pH drops. The system is self-validating: an uncatalyzed reaction blank establishes the baseline rate of spontaneous CO2​ hydration, while an AAZ-treated sample validates the maximum dynamic range of enzyme inhibition.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant CA isoforms (e.g., 10 nM CA II or CA IX) with varying concentrations of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (0.1 nM to 10 μ M) for 15 minutes at 20°C to ensure equilibrium.

  • Substrate Saturation: Prepare a saturated CO2​ solution (approx. 17 mM) by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes.

  • Reaction Execution: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated CO2​ solution.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax​ of basic Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay. Determine the Ki​ using the Cheng-Prusoff equation, factoring in the non-catalyzed hydration rate.

Protocol B: Fluorescent Thermal Shift Assay (FTSA)

Because secondary sulfonamides undergo complex protonation events upon binding, FTSA is used to measure the intrinsic dissociation constant ( Kd​ ) independently of catalytic turnover[3].

Causality & Self-Validation: SYPRO Orange dye is highly fluorescent in non-polar environments. As the CA protein denatures upon heating, its hydrophobic core is exposed, binding the dye and increasing fluorescence. A ligand that stabilizes the folded protein will shift the melting temperature ( Tm​ ) higher. The assay is validated by ensuring the ΔTm​ of the DMSO vehicle control remains at 0.

  • Assay Assembly: In a 96-well PCR plate, combine 1 μ M recombinant CA protein, 5x SYPRO Orange dye, and 50 μ M of the inhibitor in 50 mM sodium phosphate buffer (pH 7.0).

  • Thermal Ramping: Seal the plate and place it in a Real-Time PCR machine (e.g., Bio-Rad CFX96). Program a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Excite the sample at 490 nm and record emission at 530 nm continuously.

  • Thermodynamic Derivation: Plot the first derivative of the fluorescence curve to identify the Tm​ . Calculate the intrinsic Kd​ by correlating the ΔTm​ with the known unfolding enthalpy ( ΔHu​ ) of the specific CA isoform.

Conclusion

4-[(2-chlorophenyl)sulfamoyl]benzoic acid represents a sophisticated approach to overcoming the historical limitations of CA inhibitors. By leveraging the steric bulk of a secondary sulfonamide and the specific hydrophobic interactions of the 2-chlorophenyl ring, it effectively nullifies binding to the off-target CA II while maintaining robust affinity for the tumor-associated CA IX and CA XII. For drug development professionals, integrating this structural paradigm with orthogonal stopped-flow and thermodynamic assays provides a rigorous pathway for advancing next-generation, hypoxia-targeted therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide for Handling 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

As a Senior Application Scientist, I have designed this protocol to ensure absolute safety, technical precision, and regulatory compliance when handling 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 380431-08-3)[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to ensure absolute safety, technical precision, and regulatory compliance when handling 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 380431-08-3)[1]. This sulfonamide derivative presents specific exposure hazards that necessitate a rigorous, self-validating operational framework. By understanding the physicochemical causality behind these hazards, laboratory personnel can move beyond mere compliance and build a deeply integrated culture of safety.

Chemical Identity & Hazard Causality

To effectively protect yourself, you must first understand the mechanistic behavior of the molecule. 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a fine powder characterized by a moderate lipophilicity (LogP: 2.72) and an acidic functional group[2].

Table 1: Physicochemical & Hazard Profile

ParameterDataMechanistic Rationale / Causality
CAS Number 380431-08-3Unique regulatory identifier for safety tracking[1].
LogP 2.72Moderate lipophilicity facilitates rapid dermal penetration, exacerbating skin irritation[2].
H315 / H319 Skin & Eye IrritationThe acidic benzoic acid moiety rapidly protonates cellular components upon contact, disrupting local tissue pH[1].
H335 Respiratory IrritationInhaled micro-particulates dissolve in mucosal lining fluid, causing localized acute irritation in the upper respiratory tract[1].
Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling highly irritating halogenated sulfonamides. The following PPE matrix is mandatory and grounded in the compound's specific hazard profile[1]:

  • Hand Protection (Double Gloving): Wear nitrile gloves with a minimum thickness of 0.11 mm for the inner layer and 0.15 mm for the outer layer.

    • Causality: Nitrile provides excellent resistance to weak organic acids. Double-gloving allows for the immediate shedding of the outer layer if contaminated, preventing the lipophilic chlorophenyl moiety from penetrating to the skin.

  • Eye Protection: ANSI Z87.1 / EN 166 compliant safety goggles with tight-fitting side shields.

    • Causality: Standard safety glasses leave gaps. Goggles are required to prevent airborne micro-powder aerosolization from reaching and protonating the ocular mucosa (H319).

  • Respiratory Protection: N95/P100 particulate respirator, OR handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: Mitigates H335 risks by filtering particulates >0.3 microns before they can deposit in the respiratory tract.

  • Body Protection: Flame-retardant, 100% cotton lab coat with knit cuffs.

    • Causality: Synthetic blends can accumulate electrostatic charge, which actively attracts fine powders to the fabric and skin.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Validation

  • Action: Before opening the chemical container, activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Validation: Check the digital magnehelic gauge or use a continuous visual indicator (e.g., a Kimwipe strip taped to the sash) to confirm inward directional airflow.

Step 2: Anti-Static Weighing

  • Action: Ground the analytical balance. Use an anti-static zero-stat gun on a disposable polymeric weighing boat before transferring the powder.

  • Causality: Halogenated organic powders are highly prone to static cling. Unmitigated static charge causes violent repulsion of the particles during transfer, leading to immediate aerosolization and inhalation hazards.

Step 3: Solubilization & Transfer

  • Action: Transfer the weighed solid into your reaction vessel and seal it before removing it from the fume hood. If making a stock solution (commonly in DMSO or DMF), add the solvent slowly down the inner wall of the vessel to suppress dust generation.

  • Validation: Visually inspect the sealed vessel for any residual powder on the exterior threads. Wipe the exterior with a damp towel before transport.

Step 4: Routine Decontamination

  • Action: Wipe down the balance and hood surface with a paper towel dampened with a 5% sodium bicarbonate ( NaHCO3​ ) solution, followed by a DI water wipe.

  • Causality: The weak base neutralizes the acidic benzoic acid group, converting any trace residues into a highly water-soluble, easily removable sodium salt.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the powder[1].

  • Containment: Cover the spilled powder with damp absorbent paper or a commercial spill kit pad to immediately suppress dust.

  • Neutralization: Spray the covered area gently with a dilute alkaline solution (e.g., 5% NaHCO3​ ) to neutralize the acid.

  • Collection: Scoop the wet, neutralized slurry using a non-sparking plastic scraper into a chemically compatible, sealable polyethylene container.

  • Disposal (P501 Compliance): Label the container clearly as "Hazardous Solid Waste: Sulfonamide/Benzoic Acid Derivative." Dispose of the sealed container via an EPA-approved (or local equivalent) hazardous waste disposal plant[1].

Workflow Visualization

Workflow Start 1. Hazard Assessment (CAS: 380431-08-3) PPE 2. PPE Donning (Nitrile, Goggles, N95) Start->PPE Hood 3. Engineering Controls (Fume Hood >0.4 m/s) PPE->Hood Weigh 4. Anti-Static Weighing & Sealed Transfer Hood->Weigh Spill Spill Detected? Weigh->Spill Monitor Area Clean Wet Wipe & Neutralize (5% NaHCO3) Spill->Clean Yes (Dust Hazard) Proceed Standard Reaction Setup (Closed System) Spill->Proceed No (Clear) Dispose P501 Compliant Disposal (Solid Waste) Clean->Dispose Collect Waste Proceed->Dispose Post-Reaction

Figure 1: Operational and spill response workflow for 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

References
  • Title: 4-[(2-chlorophenyl)
  • Title: 4-[(2-chlorophenyl)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.